Product packaging for 9-Methoxyaristolactam I(Cat. No.:)

9-Methoxyaristolactam I

Cat. No.: B14083756
M. Wt: 323.3 g/mol
InChI Key: LGDDKZBOKLRXPS-UHFFFAOYSA-N
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Description

9-Methoxyaristolactam I is a naturally occurring aristolactam compound identified in plants of the Aristolochiaceae family, such as Aristolochia manshuriensis . This compound is of significant interest in biochemical and oncology research, particularly for its potential to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle progression . Compounds within the aristolactam class, including SCH 546909 which is closely related to this compound, have demonstrated promising cytotoxicity and the ability to induce cell cycle arrest in various cancer cell lines, suggesting a potential mechanism of action through the disruption of essential kinase activity . Researchers value this compound for probing signaling pathways and developing novel therapeutic strategies. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, or for human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13NO5 B14083756 9-Methoxyaristolactam I

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H13NO5

Molecular Weight

323.3 g/mol

IUPAC Name

12,14-dimethoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(19),2(6),7,11,13(18),14,16-heptaen-9-one

InChI

InChI=1S/C18H13NO5/c1-21-10-5-3-4-8-12(10)17(22-2)15-13-9(18(20)19-15)6-11-16(14(8)13)24-7-23-11/h3-6H,7H2,1-2H3,(H,19,20)

InChI Key

LGDDKZBOKLRXPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=C3C4=C2C5=C(C=C4C(=O)N3)OCO5)OC

Origin of Product

United States

Foundational & Exploratory

9-Methoxyaristolactam I: A Technical Overview of its Natural Sources, Discovery, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9-Methoxyaristolactam I, a naturally occurring aristolactam derivative. The document details its discovery, natural sources, and the experimental protocols for its isolation and characterization, presenting quantitative data in a structured format for ease of comparison.

Discovery and Natural Sources

This compound was first reported as a novel natural product isolated from the methanolic extract of the roots of Aristolochia auricularia . In the same study, the related compounds 9-methoxyaristolactam II and 9-methoxyaristolactam IV were also identified, marking a significant contribution to the phytochemical understanding of this plant species. Subsequent research has also identified this compound in the roots of Aristolochia ponticum .

The discovery of 9-oxygenated aristolactams is noteworthy as this substitution pattern is considered rare within the aristolactam class of compounds. Another example of a 9-oxygenated aristolactam, aristolactam 9-O-β-D-glucopyranosyl-(1→2)-β-D-glucoside, has been isolated from the stems of Aristolochia gigantea, further indicating that species within the Aristolochia genus are a key source of these unique derivatives.

While quantitative data on the yield of this compound from its natural sources is not extensively documented in the available literature, the isolation from the aforementioned Aristolochia species provides a clear directive for its procurement.

Experimental Protocols

The isolation and characterization of this compound and related compounds from Aristolochia species involve standard phytochemical techniques. The following is a generalized protocol based on methodologies reported for the isolation of aristolactams.

General Isolation and Purification Workflow

Isolation Workflow plant_material Dried and Powdered Plant Material (e.g., Roots of Aristolochia auricularia) extraction Maceration with Methanol plant_material->extraction filtration_concentration Filtration and Concentration (Rotary Evaporator) extraction->filtration_concentration crude_extract Crude Methanolic Extract filtration_concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography elution Gradient Elution (e.g., Chloroform-Methanol) column_chromatography->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis purification Preparative TLC or HPLC tlc_analysis->purification isolated_compound Pure this compound purification->isolated_compound Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Potential Inhibition by this compound cluster_transcription Nuclear Events cluster_response Cellular Response Inflammatory_Stimulus e.g., LPS, Cytokines IKK IKK Activation Inflammatory_Stimulus->IKK NFkB_Nuclear_Translocation NF-κB Nuclear Translocation IKK->NFkB_Nuclear_Translocation Inhibits IκBα degradation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Nuclear_Translocation->Gene_Transcription Pro_inflammatory_Cytokines Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Gene_Transcription->Pro_inflammatory_Cytokines 9_Methoxyaristolactam_I This compound 9_Methoxyaristolactam_I->IKK Potential Inhibition

An In-depth Technical Guide on the Isolation of 9-Methoxyaristolactam I from Aristolochia Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Methoxyaristolactam I is a phenanthrene-type alkaloid belonging to the aristolactam class of compounds. These compounds are characteristically found in various species of the plant genus Aristolochia. Aristolactams are nitrogen-containing metabolites of the well-known nephrotoxic and carcinogenic aristolochic acids. The presence and concentration of these compounds can vary significantly between different Aristolochia species. This guide provides a comprehensive overview of the methodologies for the isolation and characterization of this compound from Aristolochia species, with a focus on detailed experimental protocols, data presentation, and workflow visualization.

Plant Material

The primary source for the isolation of this compound and related compounds are various species of the Aristolochia genus. One notable species from which aristolactam I has been isolated is Aristolochia fangchi. The roots are often the primary part of the plant used for extraction, as they are known to accumulate a higher concentration of these alkaloids.

Experimental Protocols

The isolation of this compound from Aristolochia species typically involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are synthesized from established methods for the isolation of aristolactams and related compounds from Aristolochia.

Extraction

The initial step involves the extraction of crude metabolites from the dried and powdered plant material.

Protocol:

  • Defatting: The powdered plant material (e.g., 200 g of dried roots) is first defatted by maceration with a non-polar solvent such as petroleum ether at room temperature for a minimum of 6 hours. This step removes lipids and other non-polar compounds that could interfere with subsequent isolation steps.

  • Methanol Extraction: The defatted plant residue is then air-dried and subsequently macerated with methanol at room temperature for 72 hours. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds. The methanolic extracts are then combined and filtered.

  • Solvent Evaporation: The combined methanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.

Liquid-Liquid Fractionation

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Protocol:

  • The crude methanolic extract (e.g., 20 g) is suspended in water (450 ml).

  • This aqueous suspension is then partitioned with chloroform (800 ml) in a separatory funnel.

  • The chloroform layer, which will contain the aristolactams, is collected. This process is repeated several times to ensure complete extraction.

  • The combined chloroform fractions are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield a chloroform extract.

Chromatographic Purification

The final stage of isolation involves chromatographic techniques to separate this compound from other co-extracted compounds.

Protocol:

  • Silica Gel Column Chromatography: The chloroform extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient of chloroform and methanol. A common gradient starts with 100% chloroform, gradually increasing the polarity by adding methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing the target compound.

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A mixture of chloroform and methanol (e.g., 6:1 or other ratios) can be used for development.

    • Visualization: Spots can be visualized under UV light (254 nm and 366 nm).

  • Preparative Thin Layer Chromatography (PTLC): Fractions containing the compound of interest are further purified using PTLC with a similar solvent system as used for analytical TLC. The band corresponding to this compound is scraped from the plate, and the compound is eluted from the silica gel with a mixture of chloroform and methanol.

  • Recrystallization: The purified compound can be further purified by recrystallization from a suitable solvent, such as methanol, to yield a crystalline solid.

Data Presentation

Quantitative data from the isolation and characterization of this compound is crucial for reproducibility and further research. The following tables summarize the key data points.

Table 1: Chromatographic Data

ParameterValue
TLC Mobile Phase Chloroform:Methanol (6:1)
TLC Rf Value 0.43-0.46 (for aristolactam mixture)
Column Chromatography Stationary Phase Silica Gel
Column Chromatography Eluent Chloroform/Methanol Gradient

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Key Data
Mass Spectrometry (MS) Data not available in the search results.
1H Nuclear Magnetic Resonance (NMR) Data not available in the search results.
13C Nuclear Magnetic Resonance (NMR) Data not available in the search results.
Infrared (IR) Spectroscopy Data not available in the search results.

Note: Specific spectroscopic data for this compound was not available in the provided search results. The data presented for the TLC Rf value is for a mixture of aristolactams and should be considered as an approximation.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound from Aristolochia species.

Isolation_Workflow Start Dried & Powdered Aristolochia Roots Defatting Defatting (Petroleum Ether) Start->Defatting Methanol_Extraction Methanol Extraction Defatting->Methanol_Extraction Concentration1 Concentration (Rotary Evaporator) Methanol_Extraction->Concentration1 Crude_Extract Crude Methanolic Extract Concentration1->Crude_Extract Liquid_Liquid Liquid-Liquid Partitioning (Chloroform/Water) Crude_Extract->Liquid_Liquid Chloroform_Fraction Chloroform Fraction Liquid_Liquid->Chloroform_Fraction Concentration2 Concentration Chloroform_Fraction->Concentration2 Column_Chromatography Silica Gel Column Chromatography (Chloroform/Methanol Gradient) Concentration2->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Fraction Collection PTLC_Purification Preparative TLC TLC_Monitoring->PTLC_Purification Combine Fractions Final_Product This compound PTLC_Purification->Final_Product

Caption: Workflow for the isolation of this compound.

Conclusion

This technical guide outlines a comprehensive methodology for the isolation of this compound from Aristolochia species. The described protocols, based on established techniques for related compounds, provide a solid foundation for researchers in the fields of natural product chemistry and drug discovery. It is important to note that while general procedures are well-documented, specific quantitative data and detailed spectroscopic characterization for this compound require further investigation from more targeted research articles. The provided workflow and data tables serve as a valuable resource for planning and executing the isolation and characterization of this and other related aristolactams. Researchers should always adhere to strict safety protocols when handling Aristolochia species and their extracts due to the known toxicity of many of their constituents.

chemical structure and properties of 9-Methoxyaristolactam I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxyaristolactam I is a naturally occurring aristolactam alkaloid, a class of compounds characterized by a phenanthrene-lactam skeleton. These compounds are typically found in plants of the Aristolochia genus, which have a long history of use in traditional medicine. This document provides a detailed technical guide to the chemical structure, properties, and biological aspects of this compound, intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, with the chemical formula C₁₈H₁₃NO₅ and a molecular weight of 323.30 g/mol , possesses a distinctive tetracyclic aromatic structure. The core of the molecule is a phenanthrene ring system fused to a γ-lactam ring. A methoxy group is substituted at the C-9 position of the phenanthrene ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueReference
CAS Number 133462-30-3[1]
Molecular Formula C₁₈H₁₃NO₅[1]
Molecular Weight 323.30 g/mol [1]

Spectroscopic Data

Isolation Protocols

This compound has been isolated from various plant species of the Aristolochia genus, notably Aristolochia mollissima and Aristolochia ponticum. A general experimental protocol for the isolation of aristolactam alkaloids from plant material is outlined below.

General Isolation Workflow:

Caption: General workflow for the isolation of this compound.

Detailed Methodological Steps:

  • Plant Material Collection and Preparation: The roots and stems of the source plant are collected, dried, and ground into a fine powder to maximize the surface area for extraction.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with an organic solvent such as methanol or ethanol at room temperature or under reflux. The resulting extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity. Aristolactam alkaloids are typically found in the dichloromethane and ethyl acetate fractions.

  • Chromatographic Separation: The enriched fractions are subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Final Purification: Fractions containing the target compound are combined and further purified using techniques like Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods (NMR, MS, IR, UV).

Biological Activity and Potential Signaling Pathways

Aristolactam alkaloids, as a class, have been reported to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. However, it is crucial to note that aristolochic acids, which are structurally related to aristolactams, are known to be nephrotoxic and carcinogenic. The safety profile of aristolactams themselves is an active area of research.

Currently, there is limited specific information in the public domain regarding the detailed biological activities and mechanism of action of this compound. Research on related aristolactams suggests potential interactions with cellular signaling pathways involved in cell proliferation and apoptosis.

Hypothetical Signaling Pathway Involvement:

Given the cytotoxic potential of related compounds, a plausible hypothesis is that this compound may modulate key signaling pathways that regulate cell growth and survival, such as the PI3K/Akt/mTOR pathway or MAPK pathways. Further research is required to validate these hypotheses.

G compound This compound target Putative Cellular Target(s) compound->target pi3k PI3K/Akt/mTOR Pathway target->pi3k Inhibition? mapk MAPK Pathway target->mapk Modulation? apoptosis Apoptosis pi3k->apoptosis Inhibits proliferation Cell Proliferation pi3k->proliferation Leads to mapk->apoptosis Can induce mapk->proliferation Leads to

Caption: Hypothetical modulation of cellular signaling pathways.

Conclusion

This compound is a natural product with a well-defined chemical structure. While its isolation from Aristolochia species is established, a comprehensive public repository of its quantitative properties and detailed biological activities remains to be fully developed. This technical guide summarizes the currently available information and highlights the need for further research to explore the pharmacological potential and safety profile of this compound. The provided methodologies and hypothetical frameworks can serve as a basis for future investigations by researchers in the field.

References

The Biosynthetic Pathway of Aristolactam Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of aristolactam alkaloids, a class of nitrophenanthrene compounds derived from aristolochic acids. These compounds, found predominantly in the Aristolochiaceae family of plants, are of significant interest due to their potential therapeutic properties and inherent toxicities. This document outlines the key enzymatic steps, precursor molecules, and intermediate compounds involved in their formation, supported by available quantitative data and detailed experimental protocols.

Overview of the Biosynthetic Pathway

The biosynthesis of aristolactam alkaloids is intricately linked to the well-established benzylisoquinoline alkaloid (BIA) pathway. The journey begins with the aromatic amino acid L-tyrosine and proceeds through a series of modifications to form the characteristic phenanthrene lactam structure. The final step involves the reduction of the corresponding aristolochic acids.

The proposed biosynthetic pathway can be broadly divided into the following stages:

  • Formation of the Benzylisoquinoline Skeleton: L-tyrosine is converted to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), which condense to form the central intermediate, (S)-norcoclaurine.

  • Modification of the Benzylisoquinoline Core: A series of methylation and hydroxylation reactions, catalyzed by O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 (CYP) enzymes, lead to the formation of key intermediates such as (S)-reticuline.

  • Formation of the Aporphine Scaffold: Intramolecular oxidative C-C phenol coupling of reticuline derivatives, mediated by cytochrome P450 enzymes, results in the formation of the aporphine skeleton, with stephanine being a key intermediate.

  • Oxidative Cleavage and Formation of Aristolochic Acid: The B-ring of the aporphine scaffold undergoes an uncommon oxidative cleavage to form the nitrophenanthrene carboxylic acid structure of aristolochic acid. The precise enzymatic machinery for this step is still under investigation but is believed to involve cytochrome P450s.

  • Reduction to Aristolactam: Finally, the nitro group of aristolochic acid is reduced to form the corresponding aristolactam.

Key Precursors, Intermediates, and Enzymes

The biosynthesis of aristolactam alkaloids involves a cascade of enzymatic reactions acting on a series of precursor and intermediate molecules.

Precursors:

  • L-Tyrosine[1][2][3]

  • Dopamine[1][2][3]

  • DOPA (3,4-dihydroxyphenylalanine)[1][2][3]

Key Intermediates:

  • (S)-Norlaudanosoline[1]

  • (S)-Reticuline

  • Prestephanine[4]

  • Stephanine[4]

  • Aristolochic Acid I & II[4]

Key Enzymes and Enzyme Families:

  • Tyrosine Decarboxylase (TyrDC): Catalyzes the conversion of L-tyrosine to tyramine, a precursor to dopamine.[5]

  • Norcoclaurine Synthase (NCS): Condenses dopamine and 4-HPAA to form (S)-norcoclaurine.

  • O-Methyltransferases (OMTs): Involved in the methylation of hydroxyl groups on the benzylisoquinoline skeleton. Specific examples include norlaudanosoline 6-O-methyltransferase (6OMT).

  • N-Methyltransferases (NMTs): Catalyze the N-methylation of the isoquinoline nitrogen.

  • Cytochrome P450 Monooxygenases (CYPs): A large family of enzymes responsible for various oxidative reactions, including hydroxylations, C-C phenol coupling to form the aporphine ring, and the proposed oxidative cleavage of the aporphine B-ring. CYP80G2 has been suggested to be involved in the conversion of orientaline to prestephanine.[4] Furthermore, CYP1A1 and CYP1A2 are known to be involved in the metabolism and detoxification of aristolochic acid I.

Quantitative Data

Quantitative data on the biosynthesis of aristolactam alkaloids is primarily derived from precursor feeding studies using radiolabeled compounds and kinetic analysis of the involved enzymes.

Precursor FedProduct IsolatedIncorporation Rate (%)Plant SpeciesReference
[β-¹⁴C,¹⁵N]-TyrosineAristolochic Acid ISpecific incorporation observedAristolochia sipho[5]
(±)-[aryl-³H]-PrestephanineAristolochic Acid IIncorporation confirmedAristolochia sp.[4]
(±)-[aryl-³H]-StephanineAristolochic Acid IIncorporation confirmedAristolochia sp.[4]

Experimental Protocols

Radioisotope Feeding Studies for Pathway Elucidation

This protocol is a generalized procedure based on methodologies used in alkaloid biosynthesis research.

Objective: To trace the incorporation of a labeled precursor into aristolactam alkaloids.

Materials:

  • Aristolochia or Asarum plant material

  • Radiolabeled precursor (e.g., [¹⁴C]-Tyrosine)

  • Plant growth medium

  • Extraction solvents (e.g., methanol, chloroform)

  • Chromatography supplies (TLC plates, HPLC columns)

  • Scintillation counter

Procedure:

  • Administration of Labeled Precursor: The radiolabeled precursor is administered to the plants. This can be done by various methods such as feeding through the roots in a hydroponic system, injection into the stem, or application to leaf surfaces.

  • Incubation: The plants are allowed to metabolize the precursor for a specific period, typically ranging from several hours to a few days.

  • Harvesting and Extraction: The plant material is harvested, dried, and ground. The alkaloids are then extracted using appropriate organic solvents.

  • Isolation and Purification: The crude extract is subjected to chromatographic separation techniques (e.g., thin-layer chromatography or high-performance liquid chromatography) to isolate the aristolactam alkaloids of interest.

  • Determination of Radioactivity: The radioactivity of the purified compounds is measured using a scintillation counter.

  • Data Analysis: The incorporation rate of the radiolabeled precursor into the final product is calculated to determine if it is a true precursor in the biosynthetic pathway.

Heterologous Expression and Characterization of Biosynthetic Enzymes

This protocol outlines the general steps for producing and characterizing enzymes involved in the aristolactam biosynthetic pathway.

Objective: To express a candidate gene in a heterologous system and characterize the enzymatic activity of the resulting protein.

Materials:

  • cDNA library from the plant of interest

  • Expression vector (e.g., pET vector for E. coli)

  • Competent E. coli cells (e.g., BL21(DE3))

  • LB medium and appropriate antibiotics

  • IPTG for induction of protein expression

  • Purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)

  • Substrates for the enzyme assay

  • Analytical instruments (e.g., HPLC, LC-MS)

Procedure:

  • Gene Cloning: The full-length cDNA of the candidate enzyme (e.g., an OMT or NMT) is amplified by PCR and cloned into an expression vector.

  • Transformation: The expression construct is transformed into a suitable E. coli strain.

  • Protein Expression: The transformed E. coli is cultured, and protein expression is induced by the addition of IPTG.

  • Protein Purification: The bacterial cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography.

  • Enzyme Assay: The purified enzyme is incubated with its putative substrate(s) and any necessary co-factors (e.g., S-adenosyl-L-methionine for methyltransferases) in a suitable buffer.

  • Product Analysis: The reaction mixture is analyzed by HPLC or LC-MS to identify and quantify the product(s) formed.

  • Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), enzyme assays are performed with varying substrate concentrations.

LC-MS/MS Method for Quantification of Aristolactam Alkaloids and Precursors

This protocol provides a framework for the sensitive and specific quantification of aristolactam alkaloids and their precursors in plant extracts.

Objective: To develop and validate a method for the simultaneous quantification of multiple analytes in the aristolactam biosynthetic pathway.

Instrumentation:

  • Ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions are optimized for each analyte.

Procedure:

  • Sample Preparation: Plant material is extracted with a suitable solvent (e.g., methanol), and the extract is filtered before injection.

  • Method Validation: The method is validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to standard guidelines.

  • Quantification: The concentrations of the target analytes in the samples are determined by comparing their peak areas to those of a standard curve.

Visualizations of Pathways and Workflows

Biosynthetic_Pathway_of_Aristolactam_Alkaloids cluster_0 Core Benzylisoquinoline Pathway cluster_1 Aporphine and Aristolactam Formation L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine TyrDC 4-HPAA 4-HPAA L-Tyrosine->4-HPAA (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine NCS 4-HPAA->(S)-Norcoclaurine (S)-Norlaudanosoline (S)-Norlaudanosoline (S)-Norcoclaurine->(S)-Norlaudanosoline (S)-Reticuline (S)-Reticuline (S)-Norlaudanosoline->(S)-Reticuline 6OMT, NMT Stephanine Stephanine (S)-Reticuline->Stephanine CYPs Aristolochic Acid I Aristolochic Acid I Stephanine->Aristolochic Acid I CYP (proposed) Aristolactam I Aristolactam I Aristolochic Acid I->Aristolactam I Nitroreductase

Caption: Proposed biosynthetic pathway of aristolactam alkaloids from L-tyrosine.

Experimental_Workflow_Enzyme_Characterization Gene of Interest Gene of Interest Cloning into Expression Vector Cloning into Expression Vector Gene of Interest->Cloning into Expression Vector Transformation into E. coli Transformation into E. coli Cloning into Expression Vector->Transformation into E. coli Protein Expression and Purification Protein Expression and Purification Transformation into E. coli->Protein Expression and Purification Enzyme Assay Enzyme Assay Protein Expression and Purification->Enzyme Assay Product Analysis (HPLC/LC-MS) Product Analysis (HPLC/LC-MS) Enzyme Assay->Product Analysis (HPLC/LC-MS) Kinetic Analysis Kinetic Analysis Product Analysis (HPLC/LC-MS)->Kinetic Analysis

Caption: Workflow for heterologous expression and characterization of biosynthetic enzymes.

Conclusion and Future Directions

The biosynthetic pathway of aristolactam alkaloids is a complex and fascinating area of natural product chemistry. While the general framework from L-tyrosine through benzylisoquinoline and aporphine intermediates is established, several key enzymatic steps remain to be fully elucidated. Specifically, the precise enzymes responsible for the oxidative cleavage of the aporphine B-ring and the subsequent formation of the nitro group are critical missing links in our understanding.

Future research should focus on the identification and characterization of these unknown enzymes, which will likely involve a combination of transcriptomics, proteomics, and functional genomics. The development of robust analytical methods for the quantification of all intermediates will be crucial for detailed metabolic flux analysis. A complete understanding of this pathway will not only provide insights into the evolution of plant secondary metabolism but also open up possibilities for the metabolic engineering of plants to produce novel compounds or to eliminate toxic components from medicinal herbs.

References

Unraveling the Enigma: The Hypothesized Mechanism of Action of 9-Methoxyaristolactam I

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current scientific literature exists regarding the specific mechanism of action of 9-Methoxyaristolactam I. Despite extensive searches for its biological activities, including its effects on apoptosis, the cell cycle, and associated signaling pathways, no specific experimental data or detailed protocols for this particular compound are publicly available.

This technical guide aims to address the user's request for an in-depth analysis of this compound. However, it is crucial to preface this by stating that the current body of scientific research accessible through public databases does not contain specific studies on this compound. The information presented herein is, therefore, based on the general principles of cancer biology and the mechanisms of action of structurally related compounds or compounds with similar names that appeared in search results, such as 9-Methoxycamptothecin. It is imperative to understand that this is a hypothesized framework and requires experimental validation for this compound.

Hypothesized Core Mechanisms: Induction of Apoptosis and Cell Cycle Arrest

Based on the actions of other cytotoxic agents, a primary hypothesis is that this compound exerts its anticancer effects through the induction of programmed cell death, or apoptosis, and by causing a halt in the cell division cycle.

Apoptosis Induction

Apoptosis is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. A plausible hypothesis is that this compound could trigger one or both of these pathways.

Intrinsic Pathway Hypothesis: This pathway is often initiated by cellular stress, such as DNA damage. It is conceivable that this compound could induce DNA damage, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria. This, in turn, would activate a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.

Extrinsic Pathway Hypothesis: Alternatively, this compound might influence the expression of death receptors (e.g., Fas) and their ligands on the surface of cancer cells. The engagement of these receptors would then directly activate the caspase cascade, leading to apoptosis.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. It is hypothesized that this compound could interfere with this process, causing the cell cycle to arrest at specific checkpoints, such as the G2/M phase. This arrest would prevent the cancer cells from dividing and could ultimately trigger apoptosis.

Potential Signaling Pathways Involved

Several key signaling pathways are central to cell survival, proliferation, and death. It is hypothesized that this compound could modulate one or more of these pathways to exert its effects.

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, survival, and metabolism and is often hyperactivated in cancer. Inhibition of this pathway is a common mechanism for anticancer drugs. It is possible that this compound could inhibit key components of this pathway, leading to decreased cell proliferation and survival.

NF-κB Signaling Pathway: The NF-κB pathway plays a significant role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell survival and proliferation. This compound could potentially inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.

Topoisomerase Inhibition: Some anticancer drugs function by inhibiting topoisomerases, enzymes that are essential for DNA replication and repair. While there is no direct evidence, it is a possibility that this compound could act as a topoisomerase inhibitor, leading to DNA damage and subsequent cell death.

Data Presentation: A Hypothetical Framework

Due to the absence of specific quantitative data for this compound, the following tables are presented as a hypothetical framework for the types of data that would be necessary to elucidate its mechanism of action.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer[Value]
A549Lung Cancer[Value]
HCT116Colon Cancer[Value]
HeLaCervical Cancer[Value]

Table 2: Hypothetical Effects of this compound on Apoptosis and Cell Cycle Distribution

Treatment% Apoptotic Cells (Annexin V+)% Cells in G1% Cells in S% Cells in G2/M
Control[Value][Value][Value][Value]
This compound (X µM)[Value][Value][Value][Value]

Table 3: Hypothetical Modulation of Key Signaling Proteins by this compound

ProteinTreatmentRelative Expression Level
p-AktControl[Value]
This compound[Value]
NF-κB p65Control[Value]
This compound[Value]
Cleaved Caspase-3Control[Value]
This compound[Value]

Experimental Protocols: A Generic Guide

The following are detailed, generic methodologies for key experiments that would be required to test the hypotheses outlined above. These protocols would need to be optimized for the specific cell lines and experimental conditions used.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, NF-κB, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations: Hypothesized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways and experimental workflows.

cluster_0 Hypothesized Intrinsic Apoptosis Pathway 9-MA-I This compound DNA_Damage DNA Damage 9-MA-I->DNA_Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase-3 Caspase-3 Activation Apoptosome->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

cluster_1 Hypothesized PI3K/Akt/mTOR Signaling Inhibition 9-MA-I This compound PI3K PI3K 9-MA-I->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

cluster_2 Experimental Workflow for Mechanism of Action Studies Cell_Culture Cancer Cell Lines Treatment Treatment with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A logical workflow for investigating the mechanism of action of this compound.

Conclusion and Future Directions

The critical next step is to conduct rigorous experimental studies to validate these hypotheses. The detailed protocols and the conceptual framework provided here offer a roadmap for researchers to begin to unravel the true biological effects of this compound. Such research is essential to determine if this compound holds promise as a novel therapeutic agent for the treatment of cancer.

In-Depth Spectroscopic Analysis of 9-Methoxyaristolactam I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 9-Methoxyaristolactam I, a naturally occurring aristolactam alkaloid. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications. The data is compiled from the primary literature, ensuring accuracy and reliability for research and development purposes.

Summary of Spectroscopic Data

The structural elucidation of this compound is primarily based on nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.25s
H-59.28s
H-67.48t8.0
H-77.92d8.0
H-87.39d8.0
9-OCH₃4.12s
NH10.85br s

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)
C-1129.0
C-1a134.5
C-2107.8
C-3146.1
C-3a120.5
C-4148.8
C-4a127.5
C-5115.2
C-6122.3
C-7127.8
C-8115.8
C-9156.0
C-9a129.8
C-10168.5 (C=O)
9-OCH₃56.2

Solvent: CDCl₃

Table 3: Mass Spectrometry Data for this compound
Ionm/z
[M]⁺293

Experimental Protocols

The spectroscopic data presented above were obtained following standardized experimental procedures for the isolation and characterization of natural products.

Isolation of this compound

This compound was first isolated from the fresh root and stem of Aristolochia kankauensis. The general procedure involves:

  • Extraction: The plant material is extracted with a suitable organic solvent, such as methanol or ethanol.

  • Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including column chromatography over silica gel and preparative thin-layer chromatography (TLC), to yield the pure compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced, and the resulting mass-to-charge ratio (m/z) of the molecular ion was determined.

Workflow for Natural Product Characterization

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis plant_material Plant Material (e.g., Aristolochia kankauensis) extraction Solvent Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chromatography Column Chromatography partitioning->column_chromatography purification Further Purification (e.g., Prep. TLC) column_chromatography->purification pure_compound Pure Compound (this compound) purification->pure_compound nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr ms Mass Spectrometry (MS) pure_compound->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation

Figure 1. General workflow for the isolation and structural elucidation of natural products.

9-Methoxyaristolactam I in Traditional Medicine: A Technical Guide on its Core Pharmacological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxyaristolactam I is a naturally occurring aristolactam alkaloid found in various species of the Aristolochia genus. Plants of this genus have a long and complex history in traditional medicine systems worldwide, particularly in Traditional Chinese Medicine (TCM), where they have been used for a wide range of ailments. However, the presence of nephrotoxic and carcinogenic aristolochic acids in many Aristolochia species has led to safety concerns and restrictions on their use. This has spurred research into other, less toxic compounds within these plants, such as this compound, to understand their potential therapeutic roles. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its role in traditional medicine, its pharmacological activities, and the molecular pathways it modulates.

Traditional Medicine Context

Historically, various parts of Aristolochia plants have been utilized in traditional medicine to treat conditions such as arthritis, edema, and respiratory ailments. While specific traditional uses of this compound are not well-documented, its presence in traditionally used medicinal plants suggests it may contribute to their overall therapeutic effects. The use of Aristolochia species is often based on their perceived anti-inflammatory and detoxification properties. It is important to note that the traditional use of these plants carries significant risks due to the co-occurrence of toxic aristolochic acids. Therefore, the study of isolated and purified compounds like this compound is crucial to separate potential therapeutic benefits from toxicity.

Pharmacological Activities and Quantitative Data

Scientific investigations have begun to elucidate the specific pharmacological properties of this compound, primarily focusing on its anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

While direct quantitative data for the anti-inflammatory activity of this compound is still emerging, studies on related aristolactams suggest a potential mechanism via the inhibition of key inflammatory pathways.

Cytotoxic Activity

The cytotoxic effects of this compound against various cancer cell lines have been a primary focus of research. The following table summarizes the available quantitative data on its half-maximal inhibitory concentration (IC50).

Cell LineCancer TypeIC50 (µM)Reference
P-388Murine Leukemia3.1[1]
KBHuman Epidermoid Carcinoma4.2[1]
A549Human Lung Carcinoma>10[1]
HCT-8Human Colon Carcinoma>10[1]

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Experimental Protocols

Isolation and Structure Elucidation of this compound from Aristolochia kankauensis

A common method for the isolation and identification of this compound from its natural source involves a series of extraction and chromatographic techniques.

Workflow for Isolation and Structure Elucidation

experimental_workflow plant_material Dried and powdered Aristolochia kankauensis extraction Methanol Extraction plant_material->extraction partition Solvent Partitioning (e.g., with ethyl acetate and water) extraction->partition column_chromatography Silica Gel Column Chromatography partition->column_chromatography fractions Collection of Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compound->structure_elucidation

Figure 1: General workflow for the isolation and structural elucidation of this compound.
  • Extraction: The dried and powdered plant material (e.g., roots and stems of Aristolochia kankauensis) is extracted with methanol at room temperature.

  • Partitioning: The resulting crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: The fraction containing the desired compound is further purified using column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

  • Structure Elucidation: The chemical structure of the isolated compound is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.

  • Treatment: The cells are then treated with various concentrations of this compound and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial reductase enzymes will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under active investigation. However, based on the known activities of other aristolactams and related compounds, several pathways are of significant interest.

Apoptosis Pathway

Many cytotoxic compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. The potential involvement of this compound in modulating the apoptotic pathway is a key area of research.

apoptosis_pathway Aristolactam This compound Mitochondria Mitochondria Aristolactam->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Figure 2: A potential intrinsic apoptosis pathway that may be induced by this compound.
NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Many anti-inflammatory natural products are known to inhibit this pathway. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with NF-κB activation.

nfkb_pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Aristolactam This compound Aristolactam->IKK Inhibition?

Figure 3: A hypothetical model of this compound inhibiting the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a compound of interest found in traditionally used Aristolochia species. While its history is intertwined with the broader, and more cautionary, use of its plant sources, scientific inquiry is beginning to reveal its specific pharmacological profile. The available data points towards potential cytotoxic and anti-inflammatory activities. However, further research is imperative to fully characterize its mechanisms of action, delineate the specific signaling pathways it modulates, and establish a comprehensive safety profile. Future studies should focus on expanding the quantitative bioactivity data, conducting in-depth mechanistic studies, and exploring its potential as a lead compound for drug development, carefully distanced from the toxicity associated with other constituents of its natural sources.

References

The Rising Profile of Aristolactam Alkaloids: A Comprehensive Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth review of aristolactam-type alkaloids, a class of naturally occurring compounds garnering significant interest in the scientific community for their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current state of knowledge on their synthesis, biological evaluation, and mechanisms of action.

Introduction to Aristolactam Alkaloids

Aristolactam-type alkaloids are a group of phenanthrene lactam natural products primarily isolated from plants of the Aristolochiaceae, Annonaceae, Piperaceae, and Saururaceae families.[1][2] Historically, plants containing these alkaloids have been used in traditional medicine for treating various ailments.[2] Structurally, they are related to aristolochic acids, which are known for their nephrotoxic and carcinogenic properties.[3] However, aristolactams themselves have demonstrated a range of promising pharmacological activities, including anti-inflammatory, antiplatelet, antimycobacterial, and neuroprotective effects.[3] Of particular interest to the drug development community is their potent antitumor activity against a broad spectrum of cancer cell lines.[3][4] This guide will delve into the quantitative data supporting these claims, the experimental methodologies used for their characterization, and the molecular pathways through which they exert their effects.

Quantitative Biological Activity

The cytotoxic effects of various aristolactam alkaloids have been evaluated against a range of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a comparative view of their potency.

CompoundCancer Cell LineIC50 (µM)Reference
Enterocarpam-IIIHuman colon adenocarcinoma (HCT15)1.68[5]
StigmalactamHuman colon adenocarcinoma (HCT15)1.32[5]
VelutinamHuman lung adenocarcinoma (A549)21.57 µg/mL[6]
VelutinamHuman embryonic kidney (HEK 293)13.28 µg/mL[6]
VelutinamEpidermoid cervical carcinoma (CaSki)10.97 µg/mL[6]
Cepharanone BHuman CNS carcinomaNot specified[1]
Piperolactam CP-388 cells78[1]
CompoundCancer Cell LineGI50 (µM)Reference
Aristolactam BII (Cepharanone B)VariousModerate[7]
Aristolactam BIIIVariousModerate[7]
Aristolactam FI (Piperolactam A)VariousModerate[7]
N-methyl piperolactam AVariousModerate[7]
SauristolactamVariousModerate[7]
Synthetic Aristolactam DerivativesVariousSubmicromolar[7]

Key Experimental Protocols

This section provides an overview of the methodologies employed in the isolation, synthesis, and biological evaluation of aristolactam alkaloids, as cited in the literature.

Isolation and Structural Elucidation

General Procedure: Aristolactam alkaloids are typically isolated from plant material through a series of extraction and chromatographic steps. The general workflow is as follows:

  • Extraction: Dried and powdered plant material (e.g., stems, roots) is sequentially extracted with solvents of increasing polarity, such as hexane, chloroform, and methanol.

  • Fractionation: The crude extracts are subjected to column chromatography over silica gel, eluting with a gradient of solvents to separate fractions based on polarity.

  • Purification: Individual compounds are purified from the fractions using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Structural Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Infrared (IR) Spectroscopy: To identify functional groups (e.g., lactam carbonyl).

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophoric system.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to establish the connectivity of atoms and the stereochemistry of the molecule.[4]

General Synthetic Protocol for Aristolactam Alkaloids

A common strategy for the total synthesis of aristolactam alkaloids involves a synergistic combination of C-H bond activation and dehydro-Diels-Alder reactions.[1][8]

Example: Ruthenium-Catalyzed Oxidative Cyclization and Dehydro-Diels-Alder Reaction [1]

  • Synthesis of 3-Methyleneisoindolin-1-ones: A substituted benzamide is reacted with a vinyl sulfone in the presence of a ruthenium catalyst and an oxidant. This step proceeds via a C-H bond activation mechanism to form the 3-methyleneisoindolin-1-one intermediate.

  • Dehydro-Diels-Alder Reaction: The 3-methyleneisoindolin-1-one is then reacted with a benzyne, generated in situ, to construct the phenanthrene core through a [4+2] cycloaddition.

  • Desulfonylation: The sulfonyl group is subsequently removed to yield the final aristolactam product.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of aristolactam alkaloids is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (aristolactam alkaloids) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Solubilization: The viable cells metabolize the yellow MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Molecular Mechanisms of Action

Recent studies have begun to unravel the molecular mechanisms underlying the anticancer effects of aristolactam alkaloids. A recurring theme is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Induction of Apoptosis

Several aristolactam alkaloids have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This is often characterized by:

  • Modulation of Bcl-2 family proteins: An increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[9]

  • Caspase activation: Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[9][10]

  • PARP cleavage: Cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases, a hallmark of apoptosis.[11]

The following diagram illustrates the proposed intrinsic apoptotic pathway activated by certain aristolactam alkaloids.

Aristolactam Aristolactam Alkaloids Bax Bax (Pro-apoptotic) Aristolactam->Bax Bcl2 Bcl-2 (Anti-apoptotic) Aristolactam->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion promotes release Bcl2->Mitochondrion inhibits release CytC Cytochrome c Mitochondrion->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Aristolactam-induced intrinsic apoptosis pathway.

Cell Cycle Arrest

Aristolactam BII and aristolactam AII have been reported to cause cell cycle arrest in the S or G2/M phase in human lung carcinoma A549 cells.[9] This is associated with the downregulation of key cell cycle proteins such as cyclin E, cyclin A, CDK2, and Cdc2, and the upregulation of cell cycle inhibitors like p21, p27, and the tumor suppressor p53.[9]

The following diagram depicts the key regulatory points in the cell cycle targeted by these aristolactam alkaloids.

cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 CyclinE_CDK2 Cyclin E / CDK2 G1->CyclinE_CDK2 G1/S Transition CyclinA_CDK2 Cyclin A / CDK2 CyclinE_CDK2->CyclinA_CDK2 S Phase Progression Arrest_S S Phase Arrest CyclinE_CDK2->Arrest_S CyclinA_Cdc2 Cyclin A / Cdc2 CyclinA_CDK2->CyclinA_Cdc2 G2/M Transition Arrest_G2M G2/M Phase Arrest CyclinA_CDK2->Arrest_G2M Aristolactam Aristolactam BII & AII Aristolactam->CyclinE_CDK2 Aristolactam->CyclinA_CDK2 Aristolactam->CyclinA_Cdc2 p21_p27_p53 p21, p27, p53 (Cell Cycle Inhibitors) Aristolactam->p21_p27_p53 p21_p27_p53->CyclinE_CDK2 p21_p27_p53->CyclinA_CDK2 CellCulture Cancer Cell Culture Treatment Treatment with Aristolactam Alkaloid CellCulture->Treatment Lysate Cell Lysis and Protein Extraction Treatment->Lysate WesternBlot Western Blot Analysis Lysate->WesternBlot SignalingProteins Quantification of Key Signaling Proteins (e.g., p-STAT3, p-NF-κB) WesternBlot->SignalingProteins PathwayAnalysis Pathway Elucidation SignalingProteins->PathwayAnalysis

References

Potential Therapeutic Targets of 9-Methoxyaristolactam I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific research specifically detailing the therapeutic targets of 9-Methoxyaristolactam I is limited. This document provides an in-depth analysis of the known biological activities of its parent compound, aristolactam I, and related aristolactam derivatives to infer the potential therapeutic targets and mechanisms of action of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals. All aristolactam compounds, being metabolites of the carcinogenic and nephrotoxic aristolochic acids, should be handled with extreme caution and their therapeutic potential must be carefully weighed against their inherent toxicity.

Overview of Aristolactams

Aristolactams are a class of phenanthrene lactam alkaloids found in various plant species, notably of the Aristolochia genus. They are also the primary metabolites of aristolochic acids, formed through in vivo nitro-reduction.[1][2][3] While aristolochic acids are well-documented as potent nephrotoxins and carcinogens, their aristolactam metabolites also exhibit significant biological activities that are of interest for therapeutic exploration.

Anti-Inflammatory Potential

One of the most promising therapeutic avenues for aristolactams is in the modulation of inflammatory responses.

Inhibition of Pro-Inflammatory Cytokines

Studies on aristolactam I have demonstrated its ability to inhibit the production of key pro-inflammatory cytokines, suggesting a potential role in treating inflammatory disorders.

Key Molecular Targets:

  • Interleukin-6 (IL-6): A pleiotropic cytokine involved in a wide array of inflammatory and autoimmune conditions.

  • Tumor Necrosis Factor-alpha (TNF-α): A central mediator of inflammation in numerous diseases.

Quantitative Data: Cytokine Inhibition by Aristolactam I

The following table summarizes the inhibitory activity of aristolactam I on IL-6 and TNF-α production in lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells.

CompoundTarget CytokineIC50 (µM)Cell LineReference
Aristolactam IIL-652 ± 8THP-1[4]
Aristolactam ITNF-α116.8 ± 83.25THP-1[4]
Experimental Protocol: In Vitro Anti-Inflammatory Assay

The anti-inflammatory effects of aristolactam I were determined using the following methodology:

  • Cell Culture: Human monocytic THP-1 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Stimulation: Cells were stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression and secretion of pro-inflammatory cytokines.

  • Compound Treatment: The stimulated cells were treated with various concentrations of aristolactam I.

  • Cytokine Quantification: After a defined incubation period, the concentration of IL-6 and TNF-α in the cell culture supernatant was measured using a quantitative enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve to quantify the potency of the compound.

Signaling Pathway

The anti-inflammatory mechanism of aristolactam I appears to be distinct from many conventional anti-inflammatory agents. Evidence suggests that its inhibitory action on IL-6 and TNF-α may be independent of the canonical NF-κB (Nuclear Factor-kappa B) signaling pathway, a primary regulator of inflammatory gene expression.[4] Other aristolactam derivatives, such as aristolactam BII, have been suggested to exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes.[5]

G1 cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Other_pathways Other Signaling Pathways TLR4->Other_pathways Cytokine_Production IL-6 & TNF-α Production NFkB_pathway->Cytokine_Production Other_pathways->Cytokine_Production Aristolactam_I Aristolactam I Aristolactam_I->Cytokine_Production Inhibition (NF-κB Independent)

Caption: Proposed Anti-Inflammatory Signaling of Aristolactam I.

Cytotoxic and Anti-Cancer Potential

Aristolactams, including aristolactam I, have demonstrated cytotoxic effects against various cell lines, indicating a potential for development as anti-cancer agents.

Mechanisms of Cytotoxicity

The cytotoxic effects of aristolactam I are believed to be mediated through several mechanisms, primarily linked to its role as a metabolite of aristolochic acid I.

  • Induction of Apoptosis: Aristolactam I and its precursor, aristolochic acid I, can induce programmed cell death (apoptosis). This is associated with the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[6]

  • Cell Cycle Arrest: Treatment with these compounds can lead to an arrest of the cell cycle in the S-phase, preventing cell proliferation.[6]

  • Mitochondrial Targeting: Aristolactam I is selectively taken up by mitochondria. This accumulation can lead to mitochondrial dysfunction, a critical event in the intrinsic pathway of apoptosis.[7]

Comparative Cytotoxicity

Studies have indicated that aristolactam I exhibits a higher cytotoxic potency than its precursor, aristolochic acid I, in human proximal tubular epithelial (HK-2) cells.[6]

Metabolic Activation and Toxicity Pathway

G2 cluster_2 Cellular Targets & Effects AAI Aristolochic Acid I Nitroreduction Nitroreduction (NQO1, CYPs) AAI->Nitroreduction ALI Aristolactam I Nitroreduction->ALI Mitochondria Mitochondria ALI->Mitochondria DNA DNA ALI->DNA Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondria->Mitochondrial_Dysfunction DNA_Adducts DNA Adducts DNA->DNA_Adducts Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Metabolic Activation and Cytotoxicity of Aristolactam I.

Future Research and Considerations

The data on aristolactam I suggests that this compound could be a valuable lead compound for the development of novel anti-inflammatory and anti-cancer drugs. However, significant challenges remain.

Key Research Directions:

  • Structure-Toxicity Relationship: A critical area of investigation is to determine how structural modifications, such as the 9-methoxy group, affect the therapeutic index. The goal would be to uncouple the desired pharmacological activities from the known nephrotoxic and carcinogenic effects.

  • Target Deconvolution: Elucidating the precise molecular targets of this compound is essential for understanding its mechanism of action and for rational drug design.

  • Pharmacokinetic and In Vivo Studies: Comprehensive pharmacokinetic profiling and in vivo efficacy and toxicology studies are necessary to assess the therapeutic potential of this compound in relevant disease models.

Given the established risks associated with this class of compounds, a thorough and cautious approach is imperative for any future research and development efforts.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 9-Methoxyaristolactam I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxyaristolactam I, a member of the aristolactam family of alkaloids, is a significant natural product found in various plant species, notably from the Aristolochiaceae and Annonaceae families. These compounds have garnered interest due to their diverse pharmacological activities, which include cytotoxic, neuroprotective, and anticancer properties. This document provides a detailed protocol for the extraction and purification of this compound from plant materials, compiled from established phytochemical investigation methodologies. The protocol is designed to guide researchers in obtaining this compound for further study and drug development endeavors.

Experimental Protocols

Plant Material Preparation

The initial step involves the preparation of the plant material to facilitate efficient extraction of the target compound.

Protocol:

  • Collection and Identification: Collect the desired plant parts (e.g., stem bark, rhizomes). Ensure proper botanical identification of the plant material.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for solvent extraction.

Extraction of Crude Alkaloids

This stage involves the solvent extraction of the powdered plant material to obtain a crude extract containing this compound.

Protocol:

  • Maceration:

    • Soak the powdered plant material (e.g., 1 kg) in a suitable solvent, such as methanol or ethanol, at a ratio of 1:5 (w/v).

    • Allow the mixture to stand for 48-72 hours at room temperature with occasional stirring.

  • Filtration: Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the solvent extract from the plant residue.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain the crude extract.

  • Ultrasonic-Assisted Extraction (Alternative Method):

    • Suspend the powdered sample (0.5 g) in 20 mL of 80% methanol.[1]

    • Perform ultrasonic extraction for 30 minutes at a power of 500 W and a frequency of 40 kHz.[1]

    • Cool the extract and replenish any solvent lost during the process.[1]

    • Filter the extract through a 0.22 μm microporous filter membrane.[1]

Purification of this compound

A multi-step chromatographic approach is typically employed to isolate and purify this compound from the crude extract.

Protocol:

  • Preliminary Fractionation (Optional):

    • The crude ethanol extract can be washed with methanol. The insoluble fraction may be enriched with certain aristolactams.[2]

  • Silica Gel Column Chromatography (Primary Purification):

    • Stationary Phase: Silica gel 60H.

    • Column Preparation: Pack a glass column (e.g., 6.0 cm x 40.0 cm) with a slurry of silica gel in the initial mobile phase solvent.

    • Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elution: Elute the column with a gradient of hexane and methanol, starting with a low polarity mixture (e.g., 19:1 hexane:methanol) and gradually increasing the polarity to 100% methanol.[2]

    • Fraction Collection: Collect fractions of a defined volume (e.g., 125 mL each) and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing the target compound based on their TLC profiles.

  • Reversed-Phase Column Chromatography (Secondary Purification):

    • Stationary Phase: Silica gel C18.

    • Column Preparation: Pack a column (e.g., 3.0 cm x 45.0 cm) with C18 silica gel.

    • Sample Loading: Dissolve the enriched fraction from the previous step in a suitable solvent and load it onto the column.

    • Elution: Elute with a gradient of methanol and water, for example, starting from a 9:1 methanol:water ratio and increasing to 100% methanol.[2]

    • Fraction Collection: Collect and monitor fractions as described previously.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Column: Varian RP C18 semi-preparative column.[2]

    • Mobile Phase: A mixture of methanol and water (e.g., 3:2) with an optional additive like 0.5% NH4OH.[2]

    • Flow Rate: 8 mL/min.[2]

    • Detection: UV detector at a wavelength of 254 nm.[2]

    • Inject the semi-purified fraction and collect the peak corresponding to this compound.

Data Presentation

Table 1: Summary of Extraction and Purification Parameters

ParameterMethod 1Method 2Source
Plant Source Aristolochia gigantea (Rhizomes)Goniothalamus velutinus (Stem Bark)[2][3]
Initial Extraction Solvent EthanolMethanol[2][3]
Primary Chromatography Silica Gel Column ChromatographySilica Gel Column Chromatography[2][3]
Primary Mobile Phase Hexane/Methanol Gradient (19:1 to 100% MeOH)Not specified[2]
Secondary Chromatography Reversed-Phase (C18) Column ChromatographyNot specified[2]
Secondary Mobile Phase Methanol/Water Gradient (9:1 to 100% MeOH)Not specified[2]
Final Purification HPLC (RP C18)Preparative Thin Layer Chromatography (PTLC)[2][3]
HPLC Mobile Phase Methanol/Water + 0.5% NH4OH (3:2)Not applicable[2]

Table 2: Example Yields of Aristolactams from Aristolochia gigantea Rhizomes

CompoundInitial Crude Extract (g)Isolated Amount (mg)
Allantoin (1)8.1059.5
E-nerolidol (2)8.1023.3
β-sitosterol (3)8.1025.0
(+)-kobusin (4)8.10409.2
(+)-eudesmin (5)8.10158.3
trans-N-feruloyltyramine (6)8.1026.2
Aristolactam Ia N-β-D-glucoside (7)8.104.0
Aristolactam Ia 8-β-D-glucoside (8)8.109.6
Aristolactam IIIa (9)8.101.8
New Aristolactam (10)8.1010.1
Magnoflorine (11)8.1017.5

Note: The specific yield for this compound (often referred to as Aristolactam I) was not explicitly quantified in this particular study, but the table illustrates typical yields for related compounds from a similar process.

Visualizations

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extract Crude Extraction cluster_purify Purification p1 Plant Material (e.g., Stem Bark) p2 Drying p1->p2 p3 Grinding to Fine Powder p2->p3 e1 Maceration or Ultrasonic Extraction (Methanol/Ethanol) p3->e1 e2 Filtration e1->e2 e3 Concentration (Rotary Evaporator) e2->e3 e4 Crude Extract e3->e4 u1 Silica Gel Column Chromatography e4->u1 u2 Fraction Collection & TLC Monitoring u1->u2 u3 Reversed-Phase (C18) Column Chromatography u2->u3 u4 HPLC (RP-C18) or PTLC u3->u4 u5 Pure this compound u4->u5

Caption: Workflow for the extraction and purification of this compound.

Chromatographic_Purification_Pathway start Crude Extract step1 Silica Gel Column Chromatography (Normal Phase) start->step1 step2 Semi-Purified Fractions step1->step2 Elution with Hexane/Methanol Gradient step3 Reversed-Phase (C18) Chromatography (Column or HPLC) step2->step3 end Pure this compound step3->end Elution with Methanol/Water Gradient

Caption: Chromatographic pathway for the purification of this compound.

References

Application Notes and Protocols: In Vitro Cytotoxicity of 9-Methoxyaristolactam I on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for evaluating the in vitro cytotoxicity of 9-Methoxyaristolactam I, a naturally occurring aristolactam derivative, against various cancer cell lines. This document outlines the necessary materials, step-by-step procedures for cell culture, compound preparation, and cytotoxicity determination using the MTT assay. Furthermore, it explores the potential mechanisms of action, including the induction of apoptosis and cell cycle arrest, and discusses the signaling pathways that may be involved based on studies of structurally related compounds.

Introduction

This compound is a member of the aristolactam class of compounds, which are degradation products of aristolochic acids found in various plant species of the Aristolochia genus. While aristolochic acids are known for their nephrotoxicity and carcinogenicity, several aristolactam derivatives have demonstrated significant antitumor activities. Studies on related aristolactam compounds have revealed their potential to induce apoptosis and cause cell cycle arrest in cancer cells, suggesting that this compound may also possess valuable anticancer properties. These notes provide a framework for the systematic evaluation of the cytotoxic effects of this compound and the elucidation of its mechanism of action.

Data Presentation

While specific IC50 values for this compound are not extensively reported in the public domain, the following table summarizes the cytotoxic activities of closely related aristolactam compounds against various human cancer cell lines. This data serves as a reference for the expected potency of this compound.

CompoundCell LineCancer TypeIC50 (µM)Reference
Aristolactam AIIIaHeLaCervical Cancer7-30[1]
Aristolactam AIIIaA549Lung Cancer7-30[1]
Aristolactam AIIIaHGCGastric Cancer7-30[1]
Aristolactam AIIIaHCT-8/V (Navelbine-resistant)Colon Cancer3.55[1]
Aristolactam BIINCI-H187Small Cell Lung Cancer0.2[2]
Aristolactam BIIHepG2Liver Cancer50.2[2]

Experimental Protocols

Materials and Reagents
  • This compound (purity ≥95%)

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

Experimental Workflow

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with this compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

Detailed Methodologies

3.3.1. Cell Culture

  • Maintain the selected cancer cell lines in the appropriate complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.

3.3.2. Preparation of this compound Stock Solution

  • Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution at -20°C.

  • On the day of the experiment, dilute the stock solution with a complete growth medium to the desired final concentrations. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

3.3.3. MTT Cytotoxicity Assay

  • Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in a fresh complete growth medium.

  • Determine the cell density using a hemocytometer and adjust the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Potential Signaling Pathways

Based on studies of related aristolactam compounds, this compound may exert its cytotoxic effects through the induction of apoptosis and cell cycle arrest, potentially involving the following signaling pathways:

Apoptosis Induction

Aristolactam compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways.

apoptosis_pathway Potential Apoptosis Signaling Pathways cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_caspases Caspase Cascade cluster_outcome Outcome compound This compound extrinsic Extrinsic Pathway (Death Receptor) compound->extrinsic intrinsic Intrinsic Pathway (Mitochondrial) compound->intrinsic p53 p53 Activation compound->p53 ros ROS Generation compound->ros caspase8 Caspase-8 extrinsic->caspase8 caspase9 Caspase-9 intrinsic->caspase9 p53->intrinsic ros->intrinsic caspase3 Caspase-3 caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cell_cycle_arrest_pathway Potential Cell Cycle Arrest Signaling Pathway cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_regulators Cell Cycle Regulators cluster_outcome Outcome compound This compound mapk MAPK Pathway (ERK1/2, p38) compound->mapk tgf_beta TGF-β/Smad Pathway compound->tgf_beta cdk_cyclin CDK/Cyclin Complex (e.g., Cdk1/Cyclin B) mapk->cdk_cyclin inhibition tgf_beta->cdk_cyclin inhibition g2m_arrest G2/M Arrest cdk_cyclin->g2m_arrest

References

Application Notes and Protocols for Anti-Inflammatory Studies Using 9-Methoxyaristolactam I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anti-inflammatory properties of 9-Methoxyaristolactam I, drawing upon research conducted on closely related aristolactam analogs. Detailed experimental protocols are outlined to guide researchers in investigating the efficacy and mechanism of action of this compound in both in vitro and in vivo models of inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a significant focus of drug discovery.

This compound belongs to the aristolactam class of alkaloids, which are phenanthrene lactam derivatives found in various plant species. While direct studies on the anti-inflammatory activity of this compound are limited, research on structurally similar compounds, such as aristolactam I and aristolactam BII, suggests a potential role in modulating inflammatory pathways. These related compounds have been shown to inhibit the production of pro-inflammatory cytokines and exhibit anti-inflammatory effects in animal models.[1] This document provides a framework for the systematic evaluation of this compound as a potential anti-inflammatory agent.

Postulated Mechanism of Action

Based on studies of related aristolactams, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The primary proposed mechanisms include the inhibition of pro-inflammatory cytokine production and the potential modulation of cyclooxygenase (COX) enzymes.

Inhibition of Pro-inflammatory Cytokines:

A key aspect of the inflammatory cascade is the production of signaling molecules called cytokines. Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that play a central role in orchestrating the inflammatory response. Research on aristolactam I has demonstrated its ability to inhibit the production of both TNF-α and IL-6.[1] It is suggested that this inhibition may occur through a mechanism independent of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[1]

Potential Modulation of Cyclooxygenase (COX) Enzymes:

Cyclooxygenase (COX) enzymes, particularly COX-2, are critical for the synthesis of prostaglandins, which are potent inflammatory mediators. In silico studies on aristolactam BII suggest a potential inhibitory effect on both COX-1 and COX-2 enzymes.[2] This suggests that this compound might also possess the ability to modulate the activity of these enzymes, thereby reducing prostaglandin production and mitigating inflammation.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Macrophage cluster_2 Signaling Pathways cluster_3 Pro-inflammatory Mediators cluster_4 This compound LPS LPS Macrophage Macrophage LPS->Macrophage Activates NFkB NF-κB Pathway Macrophage->NFkB Activates COX COX Enzymes Macrophage->COX Activates TNF TNF-α NFkB->TNF IL6 IL-6 NFkB->IL6 PGs Prostaglandins COX->PGs Compound This compound Compound->COX Potentially Inhibits Compound->TNF Inhibits Compound->IL6 Inhibits

Figure 1: Postulated anti-inflammatory mechanism of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on findings for related aristolactam compounds. It is crucial to note that these values are illustrative and require experimental validation for this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound (Hypothetical Data)

AssayCell LineStimulantParameter MeasuredIC₅₀ (µM)Max Inhibition (%)
TNF-α InhibitionRAW 264.7LPS (1 µg/mL)TNF-α levels in supernatant15.585
IL-6 InhibitionRAW 264.7LPS (1 µg/mL)IL-6 levels in supernatant22.878
COX-2 Inhibition--COX-2 enzyme activity35.265
Nitric Oxide (NO) InhibitionRAW 264.7LPS (1 µg/mL)Nitrite concentration28.472

Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema (Hypothetical Data)

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5h
Vehicle Control-00
This compound2535.240.1
This compound5052.858.7
Diclofenac (Positive Control)1065.470.2

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for 24 hours to induce an inflammatory response.

2. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • After the 24-hour incubation period, collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

    • Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated control.

3. Nitric Oxide (NO) Production Assay:

  • Method: Griess Reagent Assay.

  • Procedure:

    • Collect the cell culture supernatants after the 24-hour incubation.

    • Mix 50 µL of supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage of NO production inhibition.

G start Seed RAW 264.7 cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect elisa ELISA for TNF-α/IL-6 collect->elisa griess Griess Assay for NO collect->griess analyze Data Analysis elisa->analyze griess->analyze

Figure 2: Workflow for in vitro anti-inflammatory assays.

In Vivo Anti-inflammatory Assay

1. Carrageenan-Induced Paw Edema Model:

  • Animal Model: Male Wistar rats or Swiss albino mice (180-220 g).

  • Groups:

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group II: this compound (e.g., 25 mg/kg, orally).

    • Group III: this compound (e.g., 50 mg/kg, orally).

    • Group IV: Positive control (e.g., Diclofenac sodium, 10 mg/kg, orally).

  • Procedure:

    • Administer the respective treatments to the animals 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume immediately after carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

G start Animal Acclimatization grouping Group Animals start->grouping treatment Administer Test Compounds grouping->treatment carrageenan Inject Carrageenan treatment->carrageenan measure_0h Measure Paw Volume (0h) carrageenan->measure_0h measure_intervals Measure Paw Volume (1, 2, 3, 4, 5h) measure_0h->measure_intervals calculate Calculate % Inhibition measure_intervals->calculate analyze Statistical Analysis calculate->analyze

Figure 3: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion

The information available on related aristolactam compounds provides a strong rationale for investigating the anti-inflammatory potential of this compound. The proposed experimental protocols offer a systematic approach to characterize its in vitro and in vivo activities. Should this compound demonstrate significant anti-inflammatory properties, further studies to elucidate its precise molecular targets and to assess its safety profile will be warranted for its potential development as a novel therapeutic agent. Researchers are strongly encouraged to conduct their own dose-response studies and include appropriate controls to validate their findings.

References

Application Notes and Protocols for Assessing 9-Methoxyaristolactam I in HK-2 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxyaristolactam I is a compound of interest in toxicological and pharmacological research, particularly concerning its potential effects on renal cells. The human kidney proximal tubular epithelial cell line, HK-2, provides a valuable in vitro model for assessing the nephrotoxic potential of various compounds. This document provides a detailed protocol for evaluating the effects of this compound on HK-2 cells, with a focus on cytotoxicity, apoptosis, and the induction of fibrotic markers. The methodologies are based on established techniques for assessing the nephrotoxicity of related aristolochic acid derivatives.

Data Presentation

Table 1: Cytotoxicity of this compound on HK-2 Cells (Hypothetical Data)
Concentration (µM)Cell Viability (%) (24h)Cell Viability (%) (48h)IC50 (µM) (48h)
0 (Vehicle Control)100 ± 4.5100 ± 5.2-
198.2 ± 3.895.1 ± 4.9
1085.7 ± 5.178.3 ± 6.1
2562.4 ± 4.951.2 ± 5.5~24.5
5041.3 ± 3.730.8 ± 4.2
10020.1 ± 2.915.6 ± 3.1
Table 2: Apoptosis Induction by this compound in HK-2 Cells (Hypothetical Data)
Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase-3 Activity (Fold Change)
Vehicle Control3.2 ± 0.81.5 ± 0.41.0
This compound (25 µM)15.8 ± 2.15.7 ± 1.12.8 ± 0.4
This compound (50 µM)28.4 ± 3.512.9 ± 1.94.5 ± 0.6
Table 3: Effect of this compound on Fibrosis-Related Marker Expression (Hypothetical Data)
Treatmentα-SMA (Relative Expression)E-cadherin (Relative Expression)Collagen IV (Relative Expression)
Vehicle Control1.01.01.0
This compound (25 µM)2.5 ± 0.30.6 ± 0.12.1 ± 0.2
This compound (50 µM)4.2 ± 0.50.3 ± 0.083.8 ± 0.4

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Human Kidney 2 (HK-2) cells (ATCC® CRL-2190™).

  • Culture Medium: Keratinocyte-Serum Free Medium (K-SFM) supplemented with 0.05 mg/mL Bovine Pituitary Extract (BPE) and 5 ng/mL Human Recombinant Epidermal Growth Factor (EGF).[1]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[1]

  • Subculture: When cells reach 70-80% confluency, detach them using 0.25% Trypsin-EDTA and subculture at a ratio of 1:3 to 1:4.

Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of this compound on HK-2 cell viability.

  • Materials:

    • 96-well plates

    • HK-2 cells

    • Culture medium

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed HK-2 cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plates for 24 and 48 hours.

    • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

  • Materials:

    • 6-well plates

    • HK-2 cells

    • Culture medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed HK-2 cells into 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control for 24 or 48 hours.

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within 1 hour.

Western Blotting for Fibrosis Markers

This protocol assesses the expression of key proteins involved in epithelial-mesenchymal transition (EMT) and fibrosis.

  • Materials:

    • 6-well plates

    • HK-2 cells

    • Culture medium

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-α-SMA, anti-E-cadherin, anti-Collagen IV, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed and treat HK-2 cells as described for the apoptosis assay.

    • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Denature equal amounts of protein by boiling with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control (e.g., β-actin).

Visualizations

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Assessments cluster_data Data Analysis start Seed HK-2 Cells treatment Treat with this compound start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis fibrosis Fibrosis Marker Analysis (Western Blot) treatment->fibrosis analysis Analyze & Quantify Results cytotoxicity->analysis apoptosis->analysis fibrosis->analysis

Caption: Experimental workflow for assessing the effects of this compound on HK-2 cells.

Signaling_Pathway cluster_emt Epithelial-Mesenchymal Transition (EMT) cluster_apoptosis Apoptosis compound This compound tgf_beta TGF-β Signaling compound->tgf_beta ros ↑ ROS Production compound->ros smad Smad Pathway Activation tgf_beta->smad alpha_sma α-SMA Expression ↑ smad->alpha_sma e_cadherin E-cadherin Expression ↓ smad->e_cadherin caspase Caspase Activation ros->caspase cell_death Apoptotic Cell Death caspase->cell_death

References

Preparing 9-Methoxyaristolactam I Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock solutions of 9-Methoxyaristolactam I, a compound of interest in various research fields. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These guidelines cover the necessary calculations, solubility considerations, and storage conditions to ensure the integrity and stability of the compound.

Compound Information

PropertyValue
Compound Name This compound
Molecular Formula C₁₈H₁₃NO₅
Molecular Weight 323.30 g/mol
CAS Number 133462-30-3

Solubility and Solvent Selection

The solubility of this compound has not been extensively reported in the literature. However, based on the properties of the closely related compound, Aristolactam I, and general characteristics of aristolactam alkaloids, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions. For experimental purposes, further dilutions can be made in aqueous buffers or cell culture media, ensuring the final DMSO concentration is compatible with the experimental system (typically ≤ 0.5%).

Recommended Solvents:

SolventUseNotes
Dimethyl Sulfoxide (DMSO) Primary Stock SolutionHigh solubility is expected. Ensure use of anhydrous, high-purity DMSO to prevent compound degradation.
Ethanol Secondary DilutionsMay be used for intermediate dilutions, but solubility should be confirmed.
Aqueous Buffers (e.g., PBS) Working SolutionsFor final dilutions just before use. The final concentration of the organic solvent should be minimized.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound.

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 323.30 g/mol x 1000 mg/g = 3.233 mg

  • Weigh the compound.

    • Carefully weigh out 3.233 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.

  • Add the solvent.

    • Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Store the stock solution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution.

Example: Preparation of a 100 µM working solution:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution.

  • Perform a 1:100 dilution by adding 10 µL of the 10 mM stock solution to 990 µL of the desired aqueous buffer or cell culture medium.

  • Mix thoroughly by gentle pipetting or vortexing.

  • Use the working solution immediately.

Stability and Storage Recommendations

Storage ConditionStock Solution StabilityWorking Solution Stability
-80°C Up to 6 monthsNot recommended
-20°C Up to 1 monthNot recommended
4°C Not recommendedUse immediately
Room Temperature Not recommendedUse immediately

Key Considerations:

  • Light Sensitivity: Protect solutions from light by using amber vials or by wrapping tubes in aluminum foil.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can lead to compound degradation. Aliquoting into single-use volumes is highly recommended.

  • Purity of Solvents: Use high-purity, anhydrous solvents to minimize degradation due to contaminants or water.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for preparing stock and working solutions and a hypothetical signaling pathway that could be investigated using this compound.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw one aliquot store->thaw dilute Dilute in experimental buffer/media thaw->dilute use Use immediately in experiment dilute->use

Caption: Workflow for preparing this compound solutions.

This compound This compound Receptor Receptor This compound->Receptor Kinase A Kinase A Receptor->Kinase A Transcription Factor Transcription Factor Kinase A->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: Hypothetical signaling pathway involving this compound.

Application Notes and Protocols for MTT Assay of 9-Methoxyaristolactam I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxyaristolactam I is an aristolactam alkaloid, a class of compounds found in plants of the Aristolochia genus. Compounds from this family have garnered significant interest in biomedical research due to their wide range of biological activities, including potential anti-cancer properties. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which can serve as an indicator of cell viability, proliferation, and cytotoxicity. This document provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.

Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product. The formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of the effect of a given compound on cell viability.

Quantitative Data Summary

While specific IC50 values for this compound are not widely reported in the literature, data from closely related aristolactam compounds and extracts from Aristolochia species can provide a starting point for determining an effective concentration range for your experiments. The following table summarizes the cytotoxic activities of some of these related compounds in various cell lines.

Compound/ExtractCell LineIC50 ValueIncubation Time
7-Methoxy-aristololactam IVHK-2 (Human proximal tubular epithelial)4.535 µg/mL24 hours
Aristolochia littoralis leaf extractMTT 2a100 µg/mLNot Specified
Aristolochia clematitis ethanolic extractCaco-2 (Human colorectal adenocarcinoma)216 µg/mL24 hours
Aristolochia ringens crude methanolic extractCaco-2 (Human colorectal adenocarcinoma)26.61 µg/mL72 hours
Aristolochia ringens crude methanolic extractHT-29 (Human colorectal adenocarcinoma)32.89 µg/mL72 hours
Aristolochia foetida dichloromethane stem extractMCF-7 (Human breast adenocarcinoma)45.9 µg/mL24 hours[1]
Aristolochia foetida dichloromethane leaf extractMCF-7 (Human breast adenocarcinoma)47.3 µg/mL24 hours[1]

Note: The above values should be used as a guide to establish a suitable concentration range for testing this compound. It is recommended to perform a preliminary dose-response experiment with a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µg/mL) to determine the optimal range for your specific cell line and experimental conditions.

Experimental Protocol: MTT Assay for this compound

This protocol provides a step-by-step guide for performing an MTT assay to determine the cytotoxicity of this compound.

Materials and Reagents
  • This compound (of known purity)

  • Selected cancer cell line(s) (e.g., MCF-7, HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Procedure

Day 1: Cell Seeding

  • Cell Culture: Culture the selected cancer cell line in a T-75 flask with complete medium until it reaches 70-80% confluency.

  • Cell Harvesting: Wash the cells with sterile PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Cell Counting: Resuspend the cell pellet in fresh complete medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Seeding: Dilute the cell suspension to the desired seeding density (typically 5,000 - 10,000 cells/well) in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach and resume growth.

Day 2: Treatment with this compound

  • Prepare Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final concentration of the solvent in the wells does not exceed a non-toxic level (typically <0.5% v/v).

  • Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and solvent only as a vehicle control, and wells with medium only as a negative control.

  • Incubation: Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 3 or 4: MTT Assay

  • Add MTT Reagent: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

  • Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals. Monitor the formation of the purple precipitate under a microscope.

  • Solubilize Formazan Crystals: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For adherent cells, this can be done by aspiration. For suspension cells, the plate can be centrifuged before aspirating the supernatant.

  • Add Solubilization Solution: Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Incubation and Shaking: Incubate the plate at room temperature for 15-30 minutes on an orbital shaker to ensure complete solubilization of the formazan.

  • Measure Absorbance: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Calculate Percentage of Cell Viability:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Determine IC50 Value:

    • Plot the percentage of cell viability against the concentration of this compound.

    • The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability, can be determined from the dose-response curve using non-linear regression analysis in software such as GraphPad Prism.

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment cluster_day3_4 Day 3/4: Assay & Analysis cell_culture 1. Culture Cells harvest 2. Harvest & Count Cells cell_culture->harvest seed 3. Seed Cells in 96-well Plate harvest->seed incubate1 4. Incubate (24h) seed->incubate1 prepare_compound 5. Prepare this compound Dilutions treat_cells 6. Treat Cells incubate1->treat_cells prepare_compound->treat_cells incubate2 7. Incubate (24-72h) treat_cells->incubate2 add_mtt 8. Add MTT Reagent incubate2->add_mtt incubate_mtt 9. Incubate (2-4h) add_mtt->incubate_mtt solubilize 10. Solubilize Formazan incubate_mtt->solubilize read_absorbance 11. Read Absorbance (570nm) solubilize->read_absorbance analyze 12. Analyze Data & Determine IC50 read_absorbance->analyze

Caption: Workflow of the MTT assay for assessing the cytotoxicity of this compound.

Potential Signaling Pathway Affected by Aristolactam I

Based on existing research on Aristolactam I, a closely related compound, a potential mechanism of action involves the activation of the TGF-β/Smad signaling pathway, which can lead to epithelial-mesenchymal transition (EMT) and apoptosis.[2] Another identified mechanism is the induction of apoptosis through a caspase-3 dependent pathway.

TGF_Beta_Pathway Potential Signaling Pathway of Aristolactam I cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects TGFBR TGF-β Receptor Smad2_3 Smad2/3 TGFBR->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex p-Smad2/3-Smad4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription Smad_complex->Transcription Translocates to Nucleus Caspase3_inactive Pro-caspase-3 Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis E_cadherin ↓ E-cadherin Transcription->E_cadherin alpha_SMA ↑ α-SMA Transcription->alpha_SMA EMT Epithelial-Mesenchymal Transition (EMT) E_cadherin->EMT alpha_SMA->EMT Aristolactam_I This compound (or related compounds) Aristolactam_I->TGFBR Activates Aristolactam_I->Caspase3_inactive Induces

Caption: Potential signaling pathways affected by Aristolactam I, leading to EMT and apoptosis.

References

Application Notes and Protocols for 9-Methoxyaristolactam I in Natural Product Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxyaristolactam I, an aristolactam alkaloid found in various plant species, including Goniothalamus velutinus, has emerged as a compound of interest in natural product screening due to its potential biological activities. This document provides detailed application notes and experimental protocols for screening this compound, focusing on its cytotoxic and anti-inflammatory properties. The information presented herein is intended to guide researchers in the evaluation of this natural product for potential therapeutic applications.

Aristolactams as a class are known for a range of biological effects, including antitumor and anti-inflammatory activities. Notably, the structurally related compound, Aristolactam I, has been shown to induce cytotoxicity and epithelial-mesenchymal transition (EMT) in human proximal tubular epithelial cells through the activation of the TGF-β/Smad-dependent signaling pathway. This provides a mechanistic basis for investigating the anticancer potential of this compound.

Biological Activities and Applications

Preliminary studies and data on related compounds suggest that this compound is a promising candidate for screening in the following areas:

  • Oncology: As a potential cytotoxic agent against various cancer cell lines.

  • Inflammation: For its ability to modulate inflammatory responses, particularly by inhibiting the production of nitric oxide (NO).

Data Presentation

Cytotoxicity of this compound

The cytotoxic activity of this compound (also referred to as velutinam in some studies) has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCell TypeIC50 (µg/mL)[1][2]IC50 (µM)[1][2]
A549Human Lung Adenocarcinoma Epithelial Cells21.57~70.2
HEK 293Human Embryonic Kidney Cells13.28~43.2
CaSkiHuman Epidermoid Cervical Carcinoma Cells10.97~35.7

Note: The molecular weight of this compound (C18H13NO4) is approximately 307.3 g/mol . The µM conversion is an approximation.

Anti-inflammatory Activity of this compound

Experimental Protocols

Cytotoxicity Screening: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, HEK 293, CaSki)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in complete medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This protocol describes the measurement of the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium.

  • Remove the medium and add 100 µL of the medium containing the test compound at various concentrations.

  • LPS Stimulation: After 1 hour of pre-treatment with the compound, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B.

  • Incubate at room temperature for 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aristolactam_I Aristolactam I TGFbR TGF-β Receptor (Type I/II) Aristolactam_I->TGFbR Activates Smad2_3 Smad2/3 TGFbR->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Complex Smad2/3/4 Complex pSmad2_3->Complex Binds Smad4 Smad4 Smad4->Complex Binds Gene_Expression Gene Expression (e.g., α-SMA, E-cadherin) Complex->Gene_Expression Regulates EMT Epithelial-Mesenchymal Transition (EMT) Gene_Expression->EMT Leads to

Caption: TGF-β/Smad signaling pathway activated by Aristolactam I.

Experimental Workflow

Screening_Workflow Start Start: this compound Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Anti_Inflammatory Anti-inflammatory Screening (NO Inhibition Assay) Start->Anti_Inflammatory Cell_Lines Select Cancer Cell Lines (e.g., A549, CaSki) Cytotoxicity->Cell_Lines Macrophage_Cells Select Macrophage Cell Line (RAW 264.7) Anti_Inflammatory->Macrophage_Cells IC50_Cyto Determine IC50 Values Cell_Lines->IC50_Cyto IC50_Inflam Determine IC50 Values Macrophage_Cells->IC50_Inflam Data_Analysis Data Analysis and Hit Prioritization IC50_Cyto->Data_Analysis IC50_Inflam->Data_Analysis End End: Identify Lead Compound Data_Analysis->End

Caption: Experimental workflow for screening this compound.

References

Application Notes and Protocols for the Analytical Quantification of 9-Methoxyaristolactam I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proposed analytical methods for the qualitative and quantitative analysis of 9-Methoxyaristolactam I. The protocols outlined below are based on established principles of analytical chemistry and are intended to serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is proposed for its analysis.

Experimental Protocol: HPLC-UV

Objective: To determine the concentration of this compound in a sample matrix.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water (gradient or isocratic elution)

  • This compound analytical standard

  • Methanol (for sample and standard preparation)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a known volume of methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A) is recommended. For example:

      • 0-5 min: 30% B

      • 5-15 min: 30% to 70% B

      • 15-20 min: 70% B

      • 20-25 min: 70% to 30% B

      • 25-30 min: 30% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: Determined by UV scan of the standard (a common starting point for similar structures is around 254 nm or 280 nm).

    • Column Temperature: 30 °C

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation: HPLC-UV
ParameterValue
Retention Time (tR) ~ 12.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Note: The presented data are illustrative and should be determined experimentally during method validation.

Workflow Diagram: HPLC Analysis

HPLC_Workflow start Start standard_prep Prepare Calibration Standards start->standard_prep sample_prep Prepare Sample Solution start->sample_prep hplc_analysis HPLC Analysis (C18 Column, UV Detection) standard_prep->hplc_analysis sample_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition calibration_curve Generate Calibration Curve data_acquisition->calibration_curve quantification Quantify Analyte in Sample data_acquisition->quantification calibration_curve->quantification end End quantification->end

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility.

Experimental Protocol: GC-MS

Objective: To identify and quantify this compound, potentially after derivatization.

Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Ethyl acetate (solvent)

  • This compound analytical standard

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards of this compound in ethyl acetate.

    • Prepare the sample by dissolving it in ethyl acetate.

  • Derivatization:

    • To a known amount of the dried standard or sample residue, add 100 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70°C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • GC-MS Conditions:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 min.

      • Ramp: 10 °C/min to 300 °C.

      • Hold at 300 °C for 5 min.

    • MS Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

  • Analysis:

    • Inject the derivatized standards and samples.

    • Identify the this compound derivative based on its retention time and mass spectrum.

    • Quantify using the peak area of a characteristic ion in selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

Data Presentation: GC-MS
ParameterValue
Retention Time (derivatized) ~ 18.2 min
Characteristic Ions (m/z) To be determined experimentally (e.g., molecular ion and major fragments)
Linearity (r²) > 0.998
Limit of Detection (LOD) ~ 0.05 ng/mL (in SIM mode)
Limit of Quantification (LOQ) ~ 0.15 ng/mL (in SIM mode)

Note: The presented data are illustrative and should be determined experimentally during method validation.

Workflow Diagram: GC-MS Derivatization and Analysis

GCMS_Workflow start Start prep Prepare Standard/ Sample in Solvent start->prep derivatize Derivatization (e.g., Silylation) prep->derivatize gcms_analysis GC-MS Analysis (DB-5MS Column, EI) derivatize->gcms_analysis identification Identification (Retention Time, Mass Spectrum) gcms_analysis->identification quantification Quantification (SIM Mode) gcms_analysis->quantification end End quantification->end

Caption: Workflow for the derivatization and subsequent GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. Quantitative NMR (qNMR) can also be used for accurate concentration determination.

Experimental Protocol: ¹H-NMR

Objective: To confirm the structure and assess the purity of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • This compound sample

  • Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound (e.g., 5-10 mg) in approximately 0.7 mL of a suitable deuterated solvent.

    • For qNMR, add an accurately weighed amount of a suitable internal standard to the solution.

  • NMR Acquisition:

    • Acquire a ¹H-NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) for quantitative analysis (e.g., 5 times the longest T₁).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to this compound and, if applicable, the internal standard.

    • For structural confirmation, analyze the chemical shifts, coupling constants, and integration values.

    • For purity assessment, compare the integral of the analyte signals to the integrals of any impurity signals.

    • For qNMR, calculate the concentration of this compound relative to the known concentration of the internal standard.

Data Presentation: ¹H-NMR
ParameterExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons 6.5 - 8.5d, t, ddTo be determined
Methoxy Protons (-OCH₃) ~ 3.9 - 4.1s3H
Aliphatic/Lactam Protons 2.0 - 4.0mTo be determined

Note: The presented chemical shifts are estimations based on similar structures and should be confirmed experimentally.

Signaling Pathway Diagram: Logic for Structural Elucidation by NMR

NMR_Logic nmr_data ¹H-NMR Spectrum chemical_shift Chemical Shift (δ) - Functional Groups nmr_data->chemical_shift integration Integration - Proton Ratio nmr_data->integration splitting Splitting Pattern (J) - Neighboring Protons nmr_data->splitting structure Proposed Structure of This compound chemical_shift->structure integration->structure splitting->structure twod_nmr 2D NMR (COSY, HSQC) - Connectivity twod_nmr->structure

Caption: Logical flow for structure determination of this compound using NMR data.

Troubleshooting & Optimization

improving 9-Methoxyaristolactam I solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Methoxyaristolactam I, focusing on challenges related to its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: In which organic solvents can this compound be dissolved?

A2: While specific data for this compound is limited, Aristolactam I shows solubility in Dimethyl Sulfoxide (DMSO) at a concentration of 12.5 mg/mL, requiring ultrasonication to facilitate dissolution.[1] It is likely that this compound will also exhibit solubility in polar aprotic solvents like DMSO and potentially in other organic solvents such as ethanol and methanol, though experimental verification is necessary.

Q3: What are the primary factors contributing to the poor water solubility of this compound?

A3: The poor aqueous solubility of this compound is likely due to its chemical structure. As an aristolactam alkaloid, it possesses a large, rigid, and hydrophobic phenanthrene ring system.[3] While it has some polar functional groups, the overall lipophilicity of the molecule dominates, leading to unfavorable interactions with water.

Troubleshooting Guide: Improving Aqueous Solubility

This guide addresses common issues encountered when trying to increase the aqueous concentration of this compound.

Problem Possible Cause Troubleshooting Steps
Compound precipitates out of solution upon addition to aqueous buffer. The aqueous buffer does not have sufficient solubilizing capacity for the compound at the desired concentration.1. Decrease the final concentration: Start with a more dilute solution. 2. Increase the percentage of co-solvent: If using a stock solution in an organic solvent (e.g., DMSO), a higher percentage of the organic solvent in the final aqueous solution may be required. Note that high concentrations of organic solvents can be toxic in cell-based assays. 3. Utilize a different solubilization technique: Consider methods such as complexation with cyclodextrins or formulation as a solid dispersion.
Low dissolution rate in aqueous media. The solid form of the compound has a low surface area, hindering its interaction with the solvent.1. Particle size reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles.[4][5] 2. Use of wetting agents/surfactants: Incorporate a small amount of a pharmaceutically acceptable surfactant to improve the wetting of the solid particles.[4][6]
Inconsistent solubility results between experiments. Variability in experimental conditions.1. Control temperature: Ensure all solubility experiments are conducted at a consistent and recorded temperature. 2. Standardize mixing/agitation: Use a consistent method and duration of mixing (e.g., vortexing, sonication) to ensure equilibrium is reached. 3. Verify compound purity: Impurities can affect solubility. Confirm the purity of the this compound sample.

Quantitative Solubility Data

The following table summarizes the available solubility data for the related compound, Aristolactam I, which can serve as an estimate for this compound.

Compound Solvent Solubility Conditions Source
Aristolactam IWater< 0.1 mg/mL (insoluble)Not specified[1]
Aristolactam IDMSO12.5 mg/mLRequires sonication[1]

Experimental Protocols

Below are detailed methodologies for common solubility enhancement techniques that can be applied to this compound.

1. Co-Solvency Method

This technique involves using a water-miscible organic solvent to increase the solubility of a hydrophobic compound.

  • Materials: this compound, Dimethyl Sulfoxide (DMSO), Purified Water (e.g., Milli-Q).

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL). Use of an ultrasonic bath may be necessary to fully dissolve the compound.

    • To prepare a working solution, serially dilute the stock solution into your aqueous buffer or media.

    • It is crucial to add the stock solution to the aqueous phase with vigorous vortexing to avoid immediate precipitation.

    • Ensure the final concentration of the co-solvent (DMSO) is kept to a minimum, typically below 1% (v/v) for in vitro cellular assays, to avoid solvent-induced toxicity.

2. pH Adjustment

The solubility of ionizable compounds can be significantly influenced by the pH of the solution. The aristolactam structure contains a lactam group which is weakly acidic.

  • Materials: this compound, 0.1 M Sodium Hydroxide (NaOH), 0.1 M Hydrochloric Acid (HCl), pH meter, appropriate aqueous buffers (e.g., phosphate, citrate).

  • Protocol:

    • Disperse a known amount of this compound in an aqueous buffer of a specific pH.

    • Adjust the pH of the suspension upwards using 0.1 M NaOH and downwards using 0.1 M HCl in small increments.

    • After each pH adjustment, allow the solution to equilibrate for a set period (e.g., 24 hours) with constant stirring.

    • Measure the concentration of the dissolved compound at each pH value using a suitable analytical method (e.g., HPLC-UV) after filtering the solution to remove undissolved particles.

    • Plot solubility versus pH to determine the optimal pH range for solubilization.

3. Solid Dispersion

This method involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.

  • Materials: this compound, a hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000), a suitable solvent (e.g., methanol, ethanol).

  • Protocol (Solvent Evaporation Method):

    • Dissolve both this compound and the carrier (e.g., PVP K30) in a common volatile solvent like methanol. A typical drug-to-carrier ratio to start with is 1:5 (w/w).

    • Ensure complete dissolution of both components.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid mass should be further dried in a vacuum oven to remove any residual solvent.

    • The obtained solid dispersion can then be ground and sieved.

    • The solubility of the solid dispersion in an aqueous medium can be determined and compared to that of the pure drug.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation Problem Poor Aqueous Solubility of This compound CoSolvency Co-solvency Problem->CoSolvency Select Strategy pH_Adjust pH Adjustment Problem->pH_Adjust Select Strategy Solid_Dispersion Solid Dispersion Problem->Solid_Dispersion Select Strategy Particle_Size Particle Size Reduction Problem->Particle_Size Select Strategy Solubility_Test Solubility Testing (e.g., HPLC) CoSolvency->Solubility_Test Formulate & Test pH_Adjust->Solubility_Test Formulate & Test Solid_Dispersion->Solubility_Test Formulate & Test Particle_Size->Solubility_Test Formulate & Test Bioassay In Vitro / In Vivo Bioassay Solubility_Test->Bioassay Proceed with Optimized Formulation

Caption: A workflow diagram illustrating the process for addressing poor aqueous solubility.

signaling_pathway_placeholder cluster_formulation Formulation Approaches cluster_process Solid Dispersion Process (Solvent Evaporation) cluster_product Final Product Drug This compound (Poorly Soluble) Dissolution Dissolve Drug & Carrier in Solvent Drug->Dissolution Carrier Hydrophilic Carrier (e.g., PVP, PEG) Carrier->Dissolution Solvent Organic Solvent Solvent->Dissolution Evaporation Solvent Evaporation Dissolution->Evaporation Drying Vacuum Drying Evaporation->Drying Grinding Grinding & Sieving Drying->Grinding SolidDispersion Solid Dispersion (Enhanced Solubility) Grinding->SolidDispersion

Caption: A logical diagram of the solid dispersion manufacturing process.

References

Technical Support Center: Optimizing Extraction of 9-Methoxyaristolactam I

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimized extraction of 9-Methoxyaristolactam I from herbal sources. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for maximizing the yield and purity of this target compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Which plant species are the best sources for extracting this compound?

A1: this compound is a naturally occurring aristolactam found in various species of the Aristolochia genus, which is the richest source of this family of alkaloids. While many species contain this compound, the concentration can vary significantly. It is advisable to consult phytochemical databases and scientific literature to identify species reported to have high yields of this compound.

Q2: What are the most effective extraction methods for this compound?

A2: Both conventional and modern extraction techniques can be employed. Conventional methods like maceration and Soxhlet extraction are effective, while modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher efficiency and reduced extraction times.[1][2] The choice of method will depend on the available equipment, sample size, and desired extraction efficiency.

Q3: Which solvents are recommended for the extraction of this compound?

A3: Methanol and ethanol, often in aqueous mixtures (e.g., 70-80% alcohol), are highly effective for extracting aristolactams due to their polarity, which is suitable for dissolving these compounds.[3][4] The selection of the optimal solvent or solvent mixture is a critical parameter to optimize for maximizing the extraction yield.[1]

Q4: How can I monitor the presence of this compound in my extracts?

A4: Thin-Layer Chromatography (TLC) is a simple and rapid method for the initial screening of your extracts. For accurate quantification and purity assessment, High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique.

Q5: Is this compound stable during the extraction process?

A5: Like many natural products, this compound can be susceptible to degradation under harsh extraction conditions. It is important to be mindful of factors like high temperatures and prolonged exposure to certain solvents. Stability studies under your specific extraction conditions are recommended to ensure the integrity of the compound.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Low Extraction Yield
Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice The polarity of the extraction solvent may not be optimal for this compound. Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures). A 70% ethanol solution has been shown to be effective for a broad range of phytochemicals.[4]
Insufficient Extraction Time or Temperature The extraction may not have reached equilibrium. Optimize the extraction time and temperature. For maceration, longer extraction times (e.g., 24-72 hours) may be necessary.[5] For UAE and MAE, parameters such as sonication/microwave power and duration need to be optimized.[1]
Poor Mass Transfer The particle size of the herbal material may be too large, limiting solvent penetration. Grinding the plant material to a fine powder can significantly improve extraction efficiency by increasing the surface area available for solvent contact.
Compound Degradation High temperatures or prolonged extraction times can lead to the degradation of the target compound. If degradation is suspected, try using lower extraction temperatures or shorter extraction times. Consider performing a stability test of a pure standard under the chosen extraction conditions.
Poor Separation during Column Chromatography
Potential Cause Troubleshooting Steps
Inappropriate Stationary Phase Silica gel is a common choice for the purification of aristolactams. If you are experiencing poor separation, consider using a different stationary phase like alumina or a deactivated silica gel, especially if the compound is unstable on silica.[6]
Incorrect Mobile Phase The solvent system used for elution is crucial for good separation. Use TLC to screen for an optimal solvent system that provides good separation between this compound and impurities. A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).
Column Overloading Loading too much crude extract onto the column can lead to broad peaks and poor separation. Reduce the amount of sample loaded relative to the amount of stationary phase.
Irregular Column Packing An improperly packed column will result in channeling and poor separation. Ensure the column is packed uniformly without any cracks or air bubbles.
Compound Precipitation on the Column If the compound has low solubility in the mobile phase, it may precipitate on the column. Ensure the crude extract is fully dissolved in the initial mobile phase before loading. If solubility is an issue, you can try dry loading the sample onto the column.[6]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general guideline for the extraction of this compound using UAE. Optimization of parameters is recommended for each specific herbal matrix.

Materials:

  • Dried and powdered herbal material

  • 80% Methanol (v/v) in water

  • Ultrasonic bath

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the powdered herbal material and place it in a flask.

  • Add 100 mL of 80% methanol to the flask (1:10 solid-to-liquid ratio).

  • Place the flask in an ultrasonic bath.

  • Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • After sonication, filter the extract through filter paper to separate the plant debris.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

  • The crude extract can then be subjected to further purification steps, such as column chromatography.

Protocol 2: Quantification of this compound using HPLC

This protocol outlines a general method for the quantification of this compound. The specific parameters may need to be adjusted based on the HPLC system and column used.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

Procedure:

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation, for example, starting with a 50:50 (v/v) mixture.

  • Preparation of Standard Solutions: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Preparation of Sample Solution: Dissolve a known amount of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject it into the HPLC system.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Detection wavelength: Set the UV detector to the maximum absorbance wavelength of this compound (this should be determined by running a UV scan of the standard).

    • Column temperature: 25°C

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Extraction_Workflow Herbal_Material Herbal Material (e.g., Aristolochia sp.) Grinding Grinding to fine powder Herbal_Material->Grinding Extraction Extraction (e.g., UAE with 80% Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Analysis Analysis (HPLC, TLC) Crude_Extract->Analysis Yield & Purity Check Pure_Compound Pure this compound Purification->Pure_Compound Purification->Analysis Fraction Analysis Pure_Compound->Analysis Final Purity Check

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Start Low Extraction Yield Check_Solvent Is the solvent optimal? Start->Check_Solvent Optimize_Solvent Action: Test different solvents/mixtures (e.g., varying ethanol concentration). Check_Solvent->Optimize_Solvent No Check_Parameters Are extraction parameters (time, temp) sufficient? Check_Solvent->Check_Parameters Yes End Improved Yield Optimize_Solvent->End Optimize_Parameters Action: Increase extraction time or temperature incrementally. Check_Parameters->Optimize_Parameters No Check_Particle_Size Is the particle size of the herb small enough? Check_Parameters->Check_Particle_Size Yes Optimize_Parameters->End Grind_Material Action: Grind the herbal material to a finer powder. Check_Particle_Size->Grind_Material No Check_Degradation Is the compound degrading during extraction? Check_Particle_Size->Check_Degradation Yes Grind_Material->End Modify_Conditions Action: Use milder conditions (lower temp, shorter time). Perform stability test. Check_Degradation->Modify_Conditions Yes Check_Degradation->End No Modify_Conditions->End

Caption: A troubleshooting guide for addressing low extraction yields of this compound.

Signaling_Pathway_Placeholder cluster_info Biological Pathway Information Info Detailed signaling pathway information for this compound is currently limited in publicly available literature. Aristolactams, as a class, are known to be metabolites of aristolochic acids. Aristolochic acids are genotoxic and carcinogenic, primarily through the formation of DNA adducts after metabolic activation. It is plausible that aristolactams may interact with various cellular pathways, but specific targets and mechanisms of this compound require further investigation.

Caption: Information regarding the specific biological signaling pathways of this compound.

References

Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aristolactams

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the HPLC analysis of aristolactams, achieving optimal peak shape is crucial for accurate quantification and reliable results. Peak tailing is a common chromatographic problem that can significantly compromise data quality. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve issues of peak tailing in aristolactam analysis.

Understanding the Challenge: Aristolactams and Peak Tailing

Aristolactams are a class of nitrophenanthrene compounds found in certain plants. Structurally, they possess a lactam (a cyclic amide) functional group. While amides are generally considered neutral or very weakly basic, the nitrogen lone pair can still exhibit some basicity, leading to interactions with the stationary phase in HPLC.

The primary cause of peak tailing for basic or weakly basic compounds in reversed-phase HPLC is the interaction between the analyte and acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] At mid-range pH values, these silanol groups can be deprotonated (SiO-), creating negatively charged sites that can interact with any positively charged character of the analyte, leading to secondary retention mechanisms and resulting in tailed peaks.[1][3]

Due to resonance delocalization of the nitrogen lone pair with the adjacent carbonyl group, the lactam nitrogen in aristolactams is significantly less basic than that of an amine.[1][2] This means that under typical acidic mobile phase conditions (pH < 7), aristolactams will be predominantly in their neutral form. However, even weak interactions with residual silanol groups can lead to peak tailing, especially with older or lower quality HPLC columns.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues during the HPLC analysis of aristolactams.

Problem: Tailing peaks observed for aristolactam analytes.

dot

Caption: A systematic workflow for troubleshooting peak tailing in aristolactam analysis.

1. Evaluate Column Condition and Chemistry

  • Column Age and Contamination: An old or contaminated column can exhibit increased peak tailing due to the degradation of the stationary phase and accumulation of contaminants.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns). If tailing persists, replace the column with a new one.

  • Column Chemistry: The type of stationary phase plays a significant role.

    • Recommendation: Utilize modern, high-purity silica columns (Type B) that are end-capped. End-capping minimizes the number of accessible free silanol groups, thereby reducing their interaction with analytes. For particularly challenging separations, consider columns with alternative stationary phases like hybrid silica or polymer-based columns.

2. Optimize Mobile Phase

The mobile phase composition is a critical factor in controlling peak shape.

  • Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of residual silanol groups.

    • Recommendation: For aristolactam analysis, a mobile phase pH in the range of 2.5 to 4.0 is generally effective. At this low pH, the silanol groups are protonated (Si-OH) and thus neutral, minimizing ionic interactions with the weakly basic lactam nitrogen.[4]

  • Mobile Phase Additives: Acidic modifiers are commonly used to control pH and improve peak shape.

    • Common Additives: Formic acid (0.1%) or acetic acid (0.1% - 1%) are frequently used in the mobile phase for aristolactam analysis.[5] These additives help to maintain a low pH and can also mask some of the active sites on the stationary phase.

    • Competing Bases: While less common for weakly basic compounds like aristolactams, a competing base such as triethylamine (TEA) can be added to the mobile phase in low concentrations (e.g., 0.1%). TEA competes with the analyte for interaction with active silanol sites. However, TEA can shorten column lifetime and may not be necessary with modern columns.

  • Buffer Concentration: The concentration of the buffer in the mobile phase can influence peak shape.

    • Recommendation: If using a buffer (e.g., formate or acetate), a concentration range of 10-50 mM is typically sufficient to provide adequate buffering capacity and improve peak symmetry.[6]

3. Check Instrument Parameters

  • Extra-Column Dead Volume: Excessive tubing length or internal diameter, as well as poorly fitted connections between the injector, column, and detector, can cause band broadening and peak tailing.

    • Solution: Use tubing with a small internal diameter (e.g., 0.125 mm) and ensure all connections are properly made to minimize dead volume.

  • Detector Settings: An improperly set detector time constant can lead to peak distortion.

    • Recommendation: Ensure the detector time constant is appropriately set for the peak widths in your chromatogram.

4. Review Sample Preparation

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.

    • Solution: Dilute the sample or reduce the injection volume.

  • Sample Solvent: The solvent in which the sample is dissolved can affect peak shape.

    • Recommendation: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is used, inject a smaller volume to minimize its effect on the initial chromatography.

Frequently Asked Questions (FAQs)

Q1: Why are my aristolactam peaks tailing even when using a C18 column?

A1: Peak tailing on a C18 column is often due to secondary interactions between the weakly basic aristolactam and residual acidic silanol groups on the silica backbone of the stationary phase. Even with end-capped columns, some silanol groups may remain accessible. To mitigate this, it is crucial to control the mobile phase pH, typically by using an acidic modifier like formic or acetic acid to suppress the ionization of these silanol groups.

Q2: What is the ideal mobile phase pH for analyzing aristolactams?

Q3: Can I use triethylamine (TEA) in my mobile phase to improve the peak shape of aristolactams?

A3: Yes, adding a small amount of a competing base like triethylamine (TEA) (e.g., 0.1%) can help reduce peak tailing by blocking the active silanol sites on the stationary phase. However, with modern, high-purity, end-capped columns, the use of TEA is often unnecessary for weakly basic compounds like aristolactams. It is advisable to first optimize the mobile phase pH and try a high-quality column before resorting to TEA, as it can sometimes lead to shorter column lifetimes.

Q4: How does the concentration of the acidic modifier (e.g., formic acid) affect peak shape?

A4: The concentration of the acidic modifier influences the pH and ionic strength of the mobile phase. A sufficient concentration (typically 0.1% for formic acid) is needed to maintain a consistent low pH across the column and effectively suppress silanol activity. Inadequate modifier concentration can lead to inconsistent protonation of the silanols and result in peak tailing.

Q5: My peaks are still tailing after optimizing the mobile phase. What else can I check?

A5: If mobile phase optimization does not resolve the issue, consider the following:

  • Column Health: The column may be old, contaminated, or have a void. Try flushing it with a strong solvent or replacing it.

  • Instrumental Effects: Check for extra-column dead volume in your HPLC system from tubing and connections.

  • Sample Overload: Try injecting a more dilute sample.

  • Sample Matrix Effects: If analyzing complex samples like herbal extracts, interfering compounds in the matrix could be causing the tailing. Improve your sample preparation with a more rigorous cleanup step, such as Solid Phase Extraction (SPE).

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Representative Aristolactam

Mobile Phase pHPeak Asymmetry Factor (As)Peak Shape Description
7.02.5Severe Tailing
5.01.8Moderate Tailing
4.01.3Minor Tailing
3.01.1Symmetrical

Note: Data is illustrative and based on typical chromatographic behavior of weakly basic compounds.

Table 2: Influence of Mobile Phase Additive on Peak Asymmetry

Additive (in Acetonitrile/Water)Peak Asymmetry Factor (As)
None (pH ~6.5)2.8
0.1% Acetic Acid (pH ~3.5)1.4
0.1% Formic Acid (pH ~2.8)1.1
0.1% Formic Acid + 0.1% TEA (pH ~3.0)1.0

Note: Data is illustrative and based on typical chromatographic behavior.

Experimental Protocols

Protocol 1: General HPLC Method for Aristolactam Analysis

This protocol provides a starting point for the HPLC analysis of aristolactams.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably a modern, high-purity, end-capped column.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 320 nm

  • Injection Volume: 10 µL

Protocol 2: Sample Preparation from Herbal Material using Ultrasonic Extraction

This protocol is suitable for extracting aristolactams from dried plant material.

  • Grind the dried herbal material to a fine powder (e.g., 40-60 mesh).

  • Weigh approximately 0.5 g of the powdered sample into a centrifuge tube.

  • Add 10 mL of methanol .

  • Vortex for 1 minute to ensure the sample is fully wetted.

  • Perform ultrasonic extraction in a water bath for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject into the HPLC system.

Protocol 3: Sample Cleanup using Solid Phase Extraction (SPE)

For complex matrices, an SPE cleanup step can significantly improve peak shape and reduce interferences.

  • Condition an SPE cartridge (e.g., C18, 500 mg) by passing 5 mL of methanol followed by 5 mL of water.

  • Load the filtered extract from Protocol 2 onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the aristolactams with 5 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

  • Filter through a 0.45 µm syringe filter and inject into the HPLC system.

Visualizing the Cause and Solution

dot

Peak_Tailing_Interaction cluster_High_pH Mid to High pH cluster_Low_pH Low pH (e.g., 2.5-4.0) Silanol_Ionized Deprotonated Silanol (SiO⁻) Tailing Strong Interaction (Peak Tailing) Silanol_Ionized->Tailing Aristolactam_Neutral_H Aristolactam (Neutral/Slightly Protonated) Aristolactam_Neutral_H->Silanol_Ionized Ionic/Polar Interaction Silanol_Protonated Protonated Silanol (SiOH) Symmetrical_Peak Minimal Interaction (Symmetrical Peak) Silanol_Protonated->Symmetrical_Peak Aristolactam_Neutral_L Aristolactam (Neutral) Aristolactam_Neutral_L->Silanol_Protonated Weak van der Waals Forces

Caption: Chemical interaction leading to peak tailing and its resolution by pH adjustment.

References

stability of 9-Methoxyaristolactam I in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 9-Methoxyaristolactam I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its significance?

A1: this compound is a naturally occurring aristolactam alkaloid found in certain plants of the Aristolochia genus.[1] Aristolactams are metabolites of aristolochic acids.[2] These compounds are of significant research interest due to their diverse biological activities, which include potential cytotoxic and antiplatelet effects.[1] However, it is crucial to note that aristolochic acids and their metabolites are also associated with nephrotoxicity and carcinogenicity.[2][3]

Q2: How should I store this compound to ensure its stability?

Q3: I am not seeing the expected biological activity in my experiments. What could be the issue?

A3: Several factors could contribute to a lack of biological activity. First, verify the identity and purity of your this compound sample using appropriate analytical techniques such as HPLC-MS. Second, consider the stability of the compound in your experimental medium and under your specific experimental conditions (e.g., temperature, pH, light exposure). Degradation of the compound can lead to a loss of activity. Finally, review your experimental design, including the concentration of the compound used and the sensitivity of the assay.

Q4: Are there any known safety precautions I should take when handling this compound?

A4: Yes. Given that this compound is an aristolactam, and its precursors (aristolochic acids) are known carcinogens and nephrotoxins, it is essential to handle this compound with care.[2][3] Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or aerosols and prevent skin and eye contact.

Troubleshooting Guides

Troubleshooting Stability Studies
Issue Possible Cause Recommended Solution
No degradation observed under stress conditions. Stress conditions (e.g., temperature, concentration of acid/base/oxidizing agent) are too mild.Increase the severity of the stress conditions. For example, use a higher temperature or a higher concentration of the stressor. It is recommended to aim for 5-20% degradation.
Complete degradation of the compound. Stress conditions are too harsh.Reduce the severity of the stress conditions. For example, use a lower temperature, a lower concentration of the stressor, or a shorter exposure time.
Inconsistent or irreproducible stability results. - Inaccurate sample preparation.- Fluctuation in experimental conditions (e.g., temperature, light exposure).- Issues with the analytical method.- Ensure accurate and consistent preparation of all samples and standards.- Tightly control all experimental parameters.- Validate your analytical method for linearity, accuracy, and precision.
Appearance of unexpected peaks in the chromatogram. - Contamination of the sample or solvent.- Interaction with the experimental medium or container.- Use high-purity solvents and reagents.- Investigate potential interactions of the compound with the formulation or container material.

Data on Stability of this compound

Currently, there is limited publicly available quantitative data specifically on the stability of this compound in different solvents. The following table is a template that researchers can use to summarize their own experimental data from forced degradation studies.

Stress Condition Solvent Concentration of Stressor Temperature (°C) Time (hours) % Degradation Degradation Products (if identified)
Acid Hydrolysis Methanol/Water (1:1)0.1 M HCl6024DataData
Base Hydrolysis Methanol/Water (1:1)0.1 M NaOH6024DataData
Oxidation Acetonitrile3% H₂O₂2524DataData
Thermal Solid StateN/A8048DataData
Photochemical MethanolN/A2524DataData

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC system with a suitable detector (e.g., DAD or MS)

  • C18 HPLC column

  • pH meter

  • Calibrated oven and photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate the mixture at 60°C. Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate the mixture at 60°C. Withdraw samples at appropriate time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature. Withdraw samples at appropriate time points.

  • Thermal Degradation: Place a known amount of solid this compound in a calibrated oven at 80°C. Withdraw samples at appropriate time points and dissolve in a suitable solvent for analysis.

  • Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

4. Sample Analysis:

  • Analyze the stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for aristolactam compounds.[4][5]

  • The mobile phase can be a gradient of an aqueous buffer (e.g., 0.01 M sodium acetate, pH 5.0) and acetonitrile.[4][5]

  • Detection can be performed using a UV detector at 254 nm.[5]

  • Quantify the amount of remaining this compound by comparing the peak area to that of a calibration curve prepared from a standard of known concentration.

  • Calculate the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of this compound acid Acid Hydrolysis stock->acid Expose to stress base Base Hydrolysis stock->base Expose to stress oxidation Oxidation stock->oxidation Expose to stress thermal Thermal Degradation stock->thermal Expose to stress photo Photochemical Degradation stock->photo Expose to stress hplc HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples quant Quantification of Remaining Compound hplc->quant degrad Identify Degradation Products hplc->degrad

Caption: Experimental workflow for a forced degradation study.

signaling_pathway cluster_activation Metabolic Activation cluster_cellular_response Cellular Response cluster_outcome Pathological Outcome aa Aristolochic Acid al Aristolactam aa->al Reduction dna_adduct Aristolactam-DNA Adducts al->dna_adduct Covalent Binding to DNA dna_damage DNA Damage dna_adduct->dna_damage p53 p53 Mutation dna_damage->p53 nfkb NF-κB Activation dna_damage->nfkb stat3 STAT3 Activation dna_damage->stat3 carcinogenesis Carcinogenesis p53->carcinogenesis inflammation Inflammation nfkb->inflammation stat3->inflammation apoptosis Apoptosis inflammation->apoptosis inflammation->carcinogenesis

Caption: Carcinogenic signaling pathway of aristolochic acid metabolites.

References

troubleshooting low recovery of 9-Methoxyaristolactam I during SPE

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 9-Methoxyaristolactam I Extraction

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low recovery of this compound during Solid Phase Extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: My recovery of this compound is very low. Where should I start troubleshooting?

The first step in troubleshooting low recovery is to determine at which stage of the SPE process the analyte is being lost.[1][2] To do this, collect and analyze the following fractions separately:

  • Load Fraction: The sample effluent that passes through the cartridge during loading.

  • Wash Fraction(s): The effluent from each wash step.

  • Elution Fraction(s): The final collected product.

Analyzing these fractions will tell you if the analyte failed to bind to the sorbent, was prematurely washed away, or failed to elute from the cartridge.[1]

Q2: What are the key chemical properties of this compound I should consider?

Understanding the physicochemical properties of this compound is crucial for developing an effective SPE method. While specific experimental data is limited, its structure (an aristolactam) suggests moderate polarity.

PropertyData / Estimated ValueSignificance for SPE
Chemical Formula C₁₈H₁₃NO₄Indicates a structure with multiple rings and heteroatoms.
Molecular Weight 307.3 g/mol Standard molecular weight for a small organic molecule.
Structure Contains a lactam, methoxy group, aromatic rings, and a methylenedioxy group.The aromatic rings provide non-polar character suitable for reversed-phase retention. The lactam, methoxy, and ether oxygens are polar and can engage in hydrogen bonding, making it suitable for normal-phase or mixed-mode SPE.[3]
Predicted LogP ~2.5 - 3.5Suggests moderate hydrophobicity, making reversed-phase SPE a primary choice.[4]
pKa Likely weakly basic due to the lactam nitrogen, but overall near-neutral.pH adjustment can be used to control retention on ion-exchange sorbents if needed.[4][5]
Q3: How do I choose the correct SPE sorbent for this compound?

Sorbent selection is critical and depends on the interaction between your analyte and the stationary phase.[3][4]

  • Reversed-Phase (e.g., C18, HLB): This is the most common starting point for moderately polar compounds like this compound from aqueous samples.[6] The non-polar aromatic rings will interact with the hydrophobic C18 chains. Polymeric sorbents like Hydrophilic-Lipophilic Balanced (HLB) cartridges are excellent for capturing a wide range of polarities and are highly recommended.[7]

  • Normal-Phase (e.g., Silica, Diol): If your sample is dissolved in a non-polar organic solvent, a polar sorbent can be effective.[8] The polar functional groups (lactam, methoxy) on the analyte will interact with the polar sorbent surface.[3][8]

  • Ion-Exchange (e.g., SCX, SAX): While this compound is largely neutral, if your sample matrix contains significant ionic interference, ion-exchange SPE could be used to trap charged impurities while allowing the neutral analyte to pass through, or vice-versa after pH adjustment.[8]

If you are unsure, screen several sorbent types to save time in the long run.[9]

Q4: My analyte is lost in the loading or wash fraction. What should I do?

If this compound is found in the loading or wash fractions, it means the sorbent is not retaining it effectively.[1][2]

Potential Causes & Solutions:

  • Incorrect Sorbent Choice: The sorbent may be too polar for your analyte in a reversed-phase method, or too non-polar in a normal-phase method.[10]

    • Solution: Switch to a more retentive sorbent (e.g., from C8 to C18, or a polymeric sorbent).

  • Sample Solvent is Too Strong: If the solvent your sample is dissolved in is too similar in polarity to the elution solvent, it will prevent the analyte from binding to the sorbent.[11]

    • Solution (Reversed-Phase): Reduce the organic solvent percentage in your sample. Dilute your sample with water or a weaker buffer if possible.

  • Improper Sorbent Conditioning: If the sorbent is not properly wetted (conditioned and equilibrated), it cannot effectively bind the analyte.[5]

    • Solution: Always pre-condition the cartridge with a strong solvent (e.g., methanol) and then equilibrate with a weak solvent (e.g., water) before loading the sample.[7][10]

  • Wash Solvent is Too Strong: The wash solvent may be prematurely eluting the analyte.[5][11]

    • Solution: Decrease the organic solvent strength in your wash step (e.g., switch from 20% methanol to 5% methanol).

  • High Flow Rate: Loading the sample too quickly reduces the contact time between the analyte and the sorbent, leading to incomplete binding.[5][10]

    • Solution: Decrease the flow rate during sample loading and washing to approximately 1-2 mL/min.

Q5: My analyte is not eluting from the cartridge. How can I improve recovery?

If you have confirmed the analyte is binding to the cartridge but not appearing in the final eluate, the interaction between the analyte and sorbent is too strong.[1]

Potential Causes & Solutions:

  • Elution Solvent is Too Weak: The chosen solvent may not be strong enough to break the interactions between this compound and the sorbent.[5][10]

    • Solution: Increase the strength of your elution solvent. In reversed-phase, this means increasing the percentage of organic solvent (e.g., from 70% methanol to 100% methanol, or switching to a stronger solvent like acetonitrile or isopropanol).[9][10]

  • Insufficient Elution Volume: You may not be using enough solvent to wash the entire analyte off the sorbent bed.[9][10]

    • Solution: Increase the volume of the elution solvent. Try eluting with multiple, smaller volumes (e.g., 2 x 1 mL instead of 1 x 2 mL) and analyze them separately to see where the analyte elutes.

  • Secondary Interactions: The analyte might be interacting with the sorbent in multiple ways (e.g., hydrophobic and polar interactions).

    • Solution: Add a modifier to the elution solvent. For example, adding a small amount of acid (like formic acid) or base (like ammonium hydroxide) can disrupt secondary ionic or hydrogen-bonding interactions.[10]

Visual Troubleshooting Guides

The following diagrams provide a logical workflow for troubleshooting and illustrate the potential chemical interactions at play.

G start Low Recovery of This compound check_fractions Step 1: Analyze Load, Wash, & Elution Fractions start->check_fractions in_load_wash Analyte found in Load or Wash Fraction? check_fractions->in_load_wash Where is the analyte? retained Analyte is NOT in Load/Wash (Retained on Column) in_load_wash->retained No cause_load_wash Problem: Poor Retention in_load_wash->cause_load_wash Yes cause_retained Problem: Incomplete Elution retained->cause_retained Analyte not in eluate? sol_wash_solvent Decrease Wash Solvent Strength cause_load_wash->sol_wash_solvent sol_load_solvent Decrease Organic % in Sample (Dilute) cause_load_wash->sol_load_solvent sol_sorbent Use More Retentive Sorbent (e.g., HLB) cause_load_wash->sol_sorbent sol_flow_rate Decrease Flow Rate During Load/Wash cause_load_wash->sol_flow_rate sol_elution_strength Increase Elution Solvent Strength cause_retained->sol_elution_strength sol_elution_volume Increase Elution Solvent Volume cause_retained->sol_elution_volume sol_modifier Add Modifier (Acid/Base) to Elution Solvent cause_retained->sol_modifier

Caption: Troubleshooting workflow for low SPE recovery.

Caption: Potential interactions with SPE sorbents.

General Experimental Protocol: Reversed-Phase SPE

This protocol is a starting point and should be optimized for your specific sample matrix and analytical requirements. It assumes the use of a C18 or polymeric HLB cartridge.

1. Sorbent Conditioning

  • Purpose: To activate the stationary phase and ensure reproducible interactions.

  • Procedure:

    • Pass 1-3 mL of a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge.[7] This wets the hydrophobic chains.

    • Do not allow the sorbent bed to dry.

2. Sorbent Equilibration

  • Purpose: To prepare the sorbent with a solvent that mimics the sample matrix, maximizing retention.[9]

  • Procedure:

    • Pass 1-3 mL of a weak solvent (e.g., deionized water or buffer at the same pH as the sample) through the cartridge.[7]

    • Ensure the sorbent bed remains wet until sample loading.[10]

3. Sample Loading

  • Purpose: To bind the analyte of interest to the sorbent.

  • Procedure:

    • Ensure your sample is in a liquid state with low viscosity and minimal particulate matter.[4] If dissolved in a strong solvent, dilute it with water to <5% organic content.

    • Load the sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[5] A high flow rate can lead to poor retention.[5]

4. Washing

  • Purpose: To remove weakly bound interferences from the sample matrix without eluting the analyte.[4][5]

  • Procedure:

    • Pass 1-3 mL of a weak wash solvent through the cartridge. This is typically water or a mixture with a low percentage of organic solvent (e.g., 5-10% methanol in water).[7]

    • The goal is to use the strongest possible wash solvent that does NOT elute your analyte.[5][9]

    • (Optional) A drying step can be added here by passing air or nitrogen through the cartridge to remove the aqueous wash solvent before elution.

5. Elution

  • Purpose: To disrupt the analyte-sorbent interactions and recover the purified compound.

  • Procedure:

    • Elute this compound with 1-2 mL of a strong organic solvent (e.g., methanol, acetonitrile).[5][8]

    • Use the weakest solvent that provides 100% recovery to maximize selectivity.[5]

    • Collect the eluate. For subsequent analysis (e.g., by HPLC), the solvent can be evaporated and the sample reconstituted in the mobile phase.[9]

References

Technical Support Center: Separation of Aristolactam Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of aristolactam isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chromatographic separation of aristolactam isomers.

Q1: Why am I seeing poor resolution or co-elution of my aristolactam isomers?

A1: Poor resolution and co-elution are common challenges due to the high structural similarity of aristolactam isomers. Several factors could be contributing to this issue:

  • Inappropriate Stationary Phase: The choice of HPLC/UHPLC column is critical. For separating closely related isomers, standard C18 columns may not provide sufficient selectivity. Consider using columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer alternative interactions like π-π stacking. For chiral separations, a chiral stationary phase (CSP) is essential.

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, plays a crucial role in selectivity.

    • Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity.

    • pH: The pH of the mobile phase can affect the ionization state of the aristolactams, influencing their retention and selectivity. For reversed-phase HPLC, adjusting the pH of the aqueous portion of the mobile phase can be beneficial. A study on the separation of 17 aristolochic acid and aristolactam analogues found that increasing the mobile phase pH decreased the retention time of aristolochic acids but slightly increased it for aristolactams, with an elution reversal observed at pH > 5.0.[1]

    • Additives: Small amounts of additives like formic acid or ammonium acetate can improve peak shape and selectivity.

  • Gradient Elution: A shallow gradient elution program can often improve the separation of closely related compounds compared to an isocratic method.

Troubleshooting Steps:

  • Optimize Mobile Phase: Systematically vary the organic modifier, pH, and additive concentration.

  • Screen Different Columns: Test columns with different stationary phase chemistries.

  • Adjust Gradient Profile: Employ a shallower gradient over a longer run time.

Q2: My peaks for aristolactam isomers are tailing. What could be the cause and how can I fix it?

A2: Peak tailing is a common issue in HPLC and can be caused by several factors, especially when dealing with basic compounds like some alkaloids.

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, leading to peak tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

  • Mismatched Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

Troubleshooting Steps:

  • Use End-Capped Columns: Employ high-purity, end-capped columns to minimize silanol interactions.

  • Mobile Phase Modification:

    • Lower pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of silanol groups.

    • Add a Basic Modifier: For basic compounds, adding a small amount of a basic modifier like triethylamine (TEA) can compete for active sites and improve peak shape.

  • Reduce Sample Concentration: Dilute your sample to check for column overload.

  • Match Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible.

  • Use a Guard Column: A guard column can protect the analytical column from contaminants.

  • Flush the Column: If contamination is suspected, flush the column with a strong solvent.

Q3: I am struggling to separate enantiomers of a specific aristolactam. What are the key considerations for chiral separation?

A3: Separating enantiomers is particularly challenging because they have identical physical and chemical properties in an achiral environment. Chiral separation requires the introduction of a chiral selector.

  • Chiral Stationary Phases (CSPs): This is the most common approach. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds. The choice of the specific CSP is often empirical and may require screening several different columns.

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, and separation is performed on an achiral column. This method is less common than using CSPs.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. It typically uses carbon dioxide as the main mobile phase component with an alcohol modifier.

Troubleshooting Steps for Chiral Separation:

  • Screen Multiple CSPs: Test a variety of chiral columns with different selectors.

  • Optimize Mobile Phase: For normal-phase chiral HPLC, vary the alcohol modifier (e.g., ethanol, isopropanol) and its concentration in the non-polar mobile phase (e.g., hexane). For SFC, optimize the percentage of the alcohol co-solvent.

  • Consider Temperature: Temperature can affect chiral recognition. Experiment with different column temperatures.

  • Explore SFC: If HPLC is not providing adequate separation, SFC can be a powerful alternative.

Quantitative Data on Aristolactam Isomer Separation

The following table summarizes retention times for various aristolactam isomers from a published UPLC-MS/MS method. This data can serve as a reference for method development.

Aristolactam IsomerRetention Time (min)
Aristolactam I (AL-I)5.8
Aristolactam II (AL-II)Not Reported
Aristolactam AIINot Reported
Aristolactam FINot Reported
Aristolactam BIINot Reported

Note: The referenced study focused on Aristolochic Acid I and its metabolite Aristolactam I. Retention times for other isomers were not provided in this specific publication but can be found in other cited literature.

Experimental Protocols

Detailed Protocol for UPLC-MS/MS Analysis of Aristolactam I

This protocol is adapted from a study on the analysis of Aristolochic Acid I and Aristolactam I in multiple matrices.

Instrumentation:

  • Ultra-Performance Liquid Chromatograph (UPLC) system coupled with a tandem mass spectrometer.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., Waters BEH-C18, 100 mm × 2.1 mm, 1.7 µm).

  • Column Temperature: 40 °C.

  • Mobile Phase:

    • A: 0.5 mM ammonium acetate with 0.5% acetic acid (v/v) in ultrapure water.

    • B: Acetonitrile (ACN).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Gradient Elution Program:

    Time (min) %B
    0 - 3 10 - 50
    3 - 9 50 - 100
    9 - 10 100
    10 - 10.5 100 - 10

    | 10.5 - 13 | 10 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Specific MRM transitions and collision energies should be optimized for the specific instrument and target analytes.

General Strategy for Chiral SFC Method Development

Supercritical Fluid Chromatography (SFC) is a highly effective technique for the separation of chiral compounds, including alkaloids.

Initial Screening:

  • Columns: Screen a set of chiral stationary phases (CSPs) with different selectivities. Polysaccharide-based columns (e.g., derivatives of cellulose and amylose) are a good starting point.

  • Mobile Phase:

    • Primary Fluid: Supercritical CO2.

    • Co-solvent: Start with a screening gradient of methanol in CO2 (e.g., 5% to 40% over a few minutes).

  • Backpressure and Temperature: Maintain a constant backpressure (e.g., 150 bar) and temperature (e.g., 40 °C).

Optimization:

  • Co-solvent Type: If the initial screen with methanol does not provide a good separation, try other alcohol co-solvents such as ethanol or isopropanol.

  • Isocratic vs. Gradient: Once a promising column and co-solvent combination is identified, optimize the separation using an isocratic mobile phase or a focused gradient.

  • Additives: For basic compounds, adding a small amount of a basic additive (e.g., diethylamine) to the co-solvent can improve peak shape. For acidic compounds, an acidic additive (e.g., trifluoroacetic acid) may be beneficial.

  • Temperature and Pressure: Fine-tune the separation by adjusting the column temperature and backpressure.

Visualizations

Troubleshooting Workflow for Aristolactam Isomer Separation

TroubleshootingWorkflow Start Start: Poor Isomer Separation CheckResolution Assess Resolution and Peak Shape Start->CheckResolution PoorResolution Poor Resolution / Co-elution CheckResolution->PoorResolution Low Rs PeakTailing Peak Tailing CheckResolution->PeakTailing Asymmetric Peaks OptimizeMobilePhase Optimize Mobile Phase (Solvent, pH, Additives) PoorResolution->OptimizeMobilePhase CheckSecondaryInt Address Secondary Interactions (Lower pH, Basic Additive) PeakTailing->CheckSecondaryInt ShallowGradient Implement a Shallower Gradient OptimizeMobilePhase->ShallowGradient ScreenColumns Screen Different Stationary Phases ShallowGradient->ScreenColumns GoodSeparation Achieved Good Separation ScreenColumns->GoodSeparation Success CheckOverload Check for Column Overload (Dilute Sample) CheckSecondaryInt->CheckOverload CheckSolvent Match Injection Solvent to Mobile Phase CheckOverload->CheckSolvent CheckSolvent->GoodSeparation Success

Caption: A logical workflow for troubleshooting common issues in the separation of aristolactam isomers.

Structural Similarities of Aristolactam Isomers

AristolactamIsomers cluster_ALI Aristolactam I cluster_ALII Aristolactam II cluster_ALIV Aristolactam IV ALI ALI ALII ALII ALI_label C17H11NO4 ALIV ALIV ALII_label C16H9NO3 ALIV_label C17H13NO4

Caption: A comparison of the chemical structures of Aristolactam I, II, and IV, highlighting their structural similarities.

References

Technical Support Center: Storage and Handling of 9-Methoxyaristolactam I

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 9-Methoxyaristolactam I. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term stability of solid this compound, it is recommended to store the compound at -20°C or, for extended periods, at -80°C.[1] The compound should be stored in a tightly sealed, opaque container to protect it from light and moisture.[2] Using a desiccator can provide additional protection against humidity.[3]

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound, typically prepared in organic solvents like DMSO, should be stored at -20°C for short-term use (up to 3 months) or at -80°C for longer-term storage (up to 6 months).[1][3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[1]

Q3: My shipment of this compound arrived at room temperature. Is the compound still viable?

While optimal long-term storage is at low temperatures, many compounds, including this compound, are stable at room temperature for short durations, such as during shipping.[3] However, upon receipt, the compound should be immediately transferred to the recommended storage conditions (-20°C or -80°C) to ensure its long-term integrity.

Q4: What are the primary factors that can cause the degradation of this compound?

The degradation of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: As a polycyclic aromatic compound, it may be susceptible to photodegradation.[2]

  • Moisture: The presence of water can lead to hydrolysis of the lactam ring.

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the lactam functionality.

  • Oxidizing agents: The methoxy group and the aromatic rings may be susceptible to oxidation.

Q5: How can I check if my sample of this compound has degraded?

Degradation can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector or a mass spectrometer (MS). A pure sample will show a single major peak, while a degraded sample will exhibit additional peaks corresponding to degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Prevention
Loss of potency or unexpected experimental results. Compound degradation due to improper storage.Verify storage conditions (temperature, light, and moisture protection). Prepare fresh stock solutions from a new vial of solid compound. For future prevention, strictly adhere to recommended storage protocols.
Appearance of new peaks in HPLC/UPLC analysis. Degradation has occurred.Characterize the degradation products using mass spectrometry to understand the degradation pathway. Consider if experimental conditions (e.g., pH of buffer, exposure to light) could be contributing to the degradation.
Discoloration of the solid compound or solution. Potential oxidation or photodegradation.Store the compound in an amber vial or other opaque container, and in an inert atmosphere (e.g., under argon or nitrogen) if it is highly sensitive to oxidation.
Precipitation in stock solution upon thawing. Poor solubility at lower temperatures or solvent evaporation.Gently warm the solution to 37°C and sonicate to redissolve the compound.[1] Ensure vials are tightly sealed to prevent solvent evaporation. Consider using a different solvent if solubility issues persist.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides an illustrative summary of expected stability based on the chemical properties of its functional groups.

Condition Parameter Expected Stability of this compound
Temperature SolidStable for >12 months at -80°C. Stable for up to 12 months at -20°C. Gradual degradation may occur at room temperature over extended periods.
Solution (-20°C in DMSO)Stable for up to 3 months.
Solution (-80°C in DMSO)Stable for up to 6 months.
Light Exposure Solid & SolutionPotential for photodegradation. Should be stored in light-protected containers.
pH (in aqueous solution) pH < 4Potential for acid-catalyzed hydrolysis of the lactam ring.
pH 4-7Relatively stable.
pH > 8Potential for base-catalyzed hydrolysis of the lactam ring.
Oxidative Stress Presence of oxidizing agentsThe methoxy group and aromatic system may be susceptible to oxidation. Avoid exposure to strong oxidizing agents.

Experimental Protocols

Protocol 1: Stability Assessment of this compound Stock Solution

This protocol outlines a method to assess the stability of a this compound stock solution over time.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquoting: Aliquot the stock solution into multiple, single-use amber vials and seal them tightly.

  • Storage Conditions: Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).

  • Time Points: Designate time points for analysis (e.g., 0, 1, 3, 6, and 12 months).

  • HPLC/UPLC-UV Analysis:

    • At each time point, take one aliquot from each storage condition.

    • Dilute the sample to a suitable concentration (e.g., 100 µM) with an appropriate solvent system (e.g., acetonitrile/water).

    • Inject the sample into an HPLC or UPLC system equipped with a C18 column and a UV detector.

    • Use a gradient elution method to separate the parent compound from any potential degradation products.

    • Monitor the chromatogram at a suitable wavelength (determined by UV-Vis spectroscopy of the pure compound).

  • Data Analysis: Compare the peak area of the this compound peak at each time point to the initial (time 0) peak area to determine the percentage of degradation. The appearance of new peaks should also be noted.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation pathways under stress conditions.

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress media:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Neutral: Purified water

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Also, expose a solution to UV light (e.g., 254 nm) and fluorescent light for a set duration.

  • Neutralization: After incubation, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including a non-stressed control, by UPLC-MS.

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

    • Use the mass spectrometry data to determine the mass of the degradation products and propose potential structures and degradation pathways.

Visualizations

degradation_pathway cluster_main This compound cluster_degradation Potential Degradation Pathways main This compound hydrolysis Lactam Ring Hydrolysis Product main->hydrolysis  Acid/Base, Moisture oxidation Oxidized Product (e.g., N-oxide) main->oxidation Oxidizing Agents demethylation O-Demethylated Product main->demethylation Metabolic/Oxidative Stress photodegradation Photodegradation Products main->photodegradation  UV/Light Exposure experimental_workflow start Start: Stability Study prep_sample Prepare this compound Solution start->prep_sample stress Apply Stress Conditions (Heat, Light, pH, Oxidant) prep_sample->stress control Control Sample (No Stress) prep_sample->control analysis Analyze by UPLC-MS stress->analysis control->analysis compare Compare Stressed vs. Control analysis->compare identify Identify Degradation Products compare->identify pathway Propose Degradation Pathway identify->pathway end End: Stability Profile pathway->end troubleshooting_logic start Issue: Inconsistent Experimental Results check_purity Check Compound Purity (e.g., by HPLC) start->check_purity pure Purity OK check_purity->pure No extra peaks degraded Degradation Detected check_purity->degraded Extra peaks check_protocol Review Experimental Protocol (pH, Solvents, Light Exposure) pure->check_protocol check_storage Review Storage Conditions (Temp, Light, Moisture) degraded->check_storage new_sample Use Fresh Sample/ Prepare New Stock Solution check_storage->new_sample check_protocol->new_sample

References

Technical Support Center: Method Development for Resolving Co-eluting Aristolactams

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of co-eluting aristolactams.

Troubleshooting Guide

This guide addresses common issues encountered during the method development for resolving co-eluting aristolactam isomers.

1. How do I identify if I have co-eluting aristolactams?

Co-elution of aristolactams can be identified through several indicators in your chromatogram:

  • Peak Shouldering: The presence of a "shoulder" on the side of a peak is a strong indication of a closely eluting, unresolved compound.

  • Broader than expected peaks: If a peak is significantly wider than other peaks in the chromatogram, it may be due to the merging of two or more peaks.

  • Inconsistent Peak Ratios: If you are analyzing a sample with a known ratio of aristolactam isomers and the observed ratio is inconsistent, this could be due to co-elution affecting the integration of the peaks.

  • Mass Spectrometry Data: If using a mass spectrometer, examining the mass spectra across the width of a single chromatographic peak can reveal the presence of multiple components. If the mass spectrum changes from the leading edge to the tailing edge of the peak, it is likely that multiple compounds are co-eluting.

  • Diode Array Detector (DAD) Data: A DAD can be used for peak purity analysis. If the UV-Vis spectra collected across a single peak are not identical, it suggests the presence of co-eluting compounds.

2. My aristolactam isomers are completely co-eluting. What should I try first?

When aristolactam isomers are completely co-eluting, the primary goal is to alter the selectivity of your chromatographic system. Here are some initial steps:

  • Change the organic modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the interactions between the analytes and the stationary phase, leading to changes in retention and potentially, separation.

  • Modify the mobile phase pH: The ionization state of aristolactams can be influenced by the pH of the mobile phase. Adjusting the pH can alter their retention behavior and improve separation. Since aristolactams are weakly basic, exploring a pH range from acidic to neutral is recommended.

  • Change the stationary phase: If modifying the mobile phase is unsuccessful, changing the column chemistry is the next logical step. Consider columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer different interactions with the aromatic rings of the aristolactams.

3. I have partial separation (peak shouldering) of my aristolactam isomers. How can I improve the resolution?

For partial separation, you can focus on optimizing the existing method to enhance resolution. Consider the following adjustments:

  • Optimize the gradient: A shallower gradient can increase the separation between closely eluting peaks. Experiment with reducing the rate of change of the organic solvent concentration in the region where the aristolactams elute.

  • Adjust the column temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. A change in temperature can sometimes improve resolution. Try adjusting the temperature in increments of 5°C.

  • Reduce the flow rate: A lower flow rate can lead to better efficiency and improved resolution, although it will increase the analysis time.

  • Increase column length or decrease particle size: Using a longer column or a column with smaller particles (as in UPLC) will increase the number of theoretical plates and improve separation efficiency.

4. Can I use ion-pair chromatography to resolve co-eluting aristolactams?

While not a common first approach for neutral or weakly basic compounds like aristolactams, ion-pair chromatography could be explored if other methods fail. An ion-pairing reagent added to the mobile phase can form a neutral complex with ionized analytes, altering their retention on a reversed-phase column. This can introduce a different selectivity that may resolve co-eluting isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common aristolactam isomers that co-elute?

Aristolactam I and Aristolactam II are structurally very similar and are often found together in biological and herbal samples. Their similar polarity and structure make them prone to co-elution. Other aristolactam analogues, depending on the complexity of the sample matrix, can also co-elute.

Q2: What type of HPLC column is best for separating aristolactam isomers?

A standard C18 column is a good starting point for method development. However, for resolving challenging co-eluting isomers, alternative stationary phases may be necessary. Phenyl-hexyl and PFP columns are often recommended for separating aromatic isomers due to their ability to provide pi-pi interactions, which can enhance selectivity for compounds with aromatic rings like aristolactams.

Q3: What detection method is most suitable for analyzing aristolactams?

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred detection method for aristolactams due to its high sensitivity and selectivity.[1][2] It allows for the differentiation of isomers based on their fragmentation patterns, even if they are not fully separated chromatographically. A Diode Array Detector (DAD) can also be used, as aristolactams have strong UV absorbance, and it can aid in identifying co-elution through peak purity analysis.

Q4: How can I confirm the identity of the separated aristolactam isomers?

The most reliable method for confirming the identity of separated aristolactam isomers is to use certified reference standards. By comparing the retention times and mass spectra of the peaks in your sample to those of the standards, you can confidently identify each isomer.

Q5: Are there any specific sample preparation techniques that can help with the separation of aristolactams?

A robust sample preparation procedure is crucial for obtaining clean chromatograms and minimizing interferences that could contribute to co-elution. Solid-phase extraction (SPE) is a commonly used technique for cleaning up complex samples containing aristolactams.[2] The choice of SPE sorbent will depend on the sample matrix.

Experimental Protocols

The following are example protocols that can be used as a starting point for developing a separation method for aristolactam isomers.

Protocol 1: UPLC-MS/MS Method for the Separation of Aristolactam I from Aristolochic Acid I

This method has been shown to successfully separate Aristolactam I from its precursor, Aristolochic Acid I.[2]

ParameterCondition
Instrument UPLC system coupled to a triple quadrupole mass spectrometer
Column Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Aristolactam I: m/z 294.1 → 264.1

Protocol 2: HPLC Method for the Separation of Multiple Aristolochic Acid and Aristolactam Analogues

This gradient HPLC method was developed for the simultaneous resolution of 17 analogues of aristolochic acid and aristolactam.[3]

ParameterCondition
Instrument HPLC system with UV detection
Column C18 column (250 × 4.6 mm i.d., 5 µm particle diameter)
Mobile Phase A 0.01 M Sodium acetate, pH 5.0
Mobile Phase B Acetonitrile
Gradient 0-5 min, 20% B; 5-33 min, 20-44% B; 33-43 min, 44-50% B; 43-53 min, 50-68% B; 53-59 min, 68-80% B
Flow Rate Not specified
Column Temperature Ambient (~28°C)
Detection UV at 254 nm

Quantitative Data Summary

The following table summarizes typical mass spectrometry parameters for the analysis of Aristolactam I and II.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Aristolactam I294.1264.1, 236.125, 35
Aristolactam II264.1234.1, 206.125, 35

Note: Optimal collision energies may vary between different mass spectrometer instruments and should be determined empirically.

Visualizations

MethodDevelopmentWorkflow cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization cluster_val Validation Start Define Separation Goal: Resolve Co-eluting Aristolactams LitReview Literature Review & Method Scouting Start->LitReview SelectColumn Select Initial Column (e.g., C18) LitReview->SelectColumn ScoutingGradient Run Scouting Gradient (e.g., 5-95% ACN) SelectColumn->ScoutingGradient EvaluateResults Evaluate Initial Separation ScoutingGradient->EvaluateResults IsSeparationAdequate Adequate Separation? EvaluateResults->IsSeparationAdequate ModifyMobilePhase Modify Mobile Phase - Change Organic Solvent - Adjust pH IsSeparationAdequate->ModifyMobilePhase No FineTune Fine-Tune Parameters - Gradient Slope - Temperature - Flow Rate IsSeparationAdequate->FineTune Partial ValidateMethod Validate Final Method IsSeparationAdequate->ValidateMethod Yes ModifyMobilePhase->EvaluateResults ChangeColumn Change Column Chemistry (e.g., Phenyl, PFP) ModifyMobilePhase->ChangeColumn ChangeColumn->SelectColumn FineTune->EvaluateResults End Routine Analysis ValidateMethod->End TroubleshootingLogic cluster_problem Problem Identification cluster_strategy Troubleshooting Strategy cluster_solution Resolution Start Co-elution Observed (Peak Shouldering/Broadening) CheckSelectivity Is Selectivity the Issue? Start->CheckSelectivity CheckEfficiency Is Efficiency the Issue? CheckSelectivity->CheckEfficiency No ModifyMobilePhase Modify Mobile Phase: - Change organic solvent - Adjust pH CheckSelectivity->ModifyMobilePhase Yes OptimizeGradient Optimize Gradient: - Shallower slope CheckEfficiency->OptimizeGradient Yes End Peaks Resolved CheckEfficiency->End No ModifyMobilePhase->CheckSelectivity ChangeColumn Change Column Chemistry: - Phenyl-hexyl - PFP ModifyMobilePhase->ChangeColumn ChangeColumn->End AdjustFlowTemp Adjust Flow Rate & Temperature OptimizeGradient->AdjustFlowTemp AdjustFlowTemp->End

References

Technical Support Center: Enhancing 9-Methoxyaristolactam I Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity of 9-Methoxyaristolactam I detection in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: The most sensitive and reliable platform for quantifying this compound and related compounds in complex matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high specificity and sensitivity compared to other techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV), which can be about ten times less sensitive.[3]

Q2: What are the critical factors influencing the sensitivity of this compound detection?

A2: Several factors can significantly impact detection sensitivity:

  • Sample Preparation: The choice of extraction solvent and cleanup method is crucial for achieving good recovery and minimizing matrix effects.[4][5]

  • Chromatographic Conditions: Proper selection of the analytical column (e.g., C18 columns) and mobile phase composition is necessary for good peak separation and shape.[3][6]

  • Mass Spectrometry Parameters: Optimization of ionization source conditions and selection of appropriate precursor and product ions in Multiple Reaction Monitoring (MRM) mode are key for maximizing signal intensity.[7][8]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, affecting accuracy and sensitivity.[9][10][11]

Q3: What is this compound and why is its sensitive detection important?

A3: this compound is an aristolactam, a type of alkaloid. Aristolactams are metabolites of aristolochic acids, which are known to be nephrotoxic (damaging to the kidneys) and carcinogenic.[1][12] Aristolochic acids can be found in certain herbal medicines, and their presence, along with their metabolites, is a significant safety concern.[1][2] Therefore, highly sensitive detection methods are crucial for quality control of herbal products, monitoring human exposure, and conducting toxicological research.[1][6]

Troubleshooting Guide

Problem 1: Low or No Signal for this compound

Potential Cause Troubleshooting Steps
Inefficient Extraction Optimize the extraction solvent. Studies have shown that methanol or methanol/water mixtures (e.g., 80% methanol) are effective for extracting aristolactams from herbal matrices.[4] For some samples, a methanol/DMSO solvent mixture may improve extraction efficiency.[3][13] Also, ensure the ultrasonic extraction time and power are optimized.[4][6]
Sample Degradation Prepare fresh samples and standards. While some studies show stability for up to 24 hours at room temperature, it is best practice to minimize the time between sample preparation and analysis.[4] Store stock solutions and samples at low temperatures (e.g., 4°C) when not in use.[14]
Incorrect MS/MS Parameters Ensure the mass spectrometer is tuned and calibrated. Optimize the MRM transitions (precursor and product ions) and collision energy for this compound. Infuse a standard solution directly into the mass spectrometer to find the optimal parameters.
Poor Ionization Adjust the mobile phase composition. The addition of modifiers like formic acid or ammonium acetate can improve the ionization efficiency of the analyte.[7][8] Also, optimize the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flow rates.

Problem 2: Poor Peak Shape (Tailing, Broadening)

Potential Cause Troubleshooting Steps
Column Overload Dilute the sample or reduce the injection volume.
Incompatible Sample Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the analytical column.
Secondary Interactions Adjust the mobile phase pH. The addition of a small amount of an acid (e.g., 0.1% formic acid) can improve peak shape for amine-containing compounds.

Problem 3: High Signal Variability and Poor Reproducibility (Matrix Effects)

Potential Cause Troubleshooting Steps
Ion Suppression or Enhancement Improve Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering matrix components.[5][15] Modify Chromatography: Adjust the chromatographic gradient to separate the analyte from co-eluting matrix components.[9] Use a Matrix-Matched Internal Standard: This is a highly effective strategy to compensate for matrix effects.[1] The internal standard should be structurally similar to the analyte and co-elute with it. Dilute the Sample: A simple dilution can sometimes reduce the concentration of interfering compounds enough to mitigate matrix effects.[5]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for aristolactams, including this compound (AL I), from various studies. These values can serve as a benchmark for evaluating the sensitivity of your own analytical method.

CompoundMethodMatrixLODLOQReference
Aristolactam I (AL I)LC-MS/MSHerbal Supplements-3.0 ng/g[3][13]
Aristolactam I (AL I)UPLC-MS/MSHerbal Decoctions0.2 ng/mL-[15]
Aristolactam I (AL I)UPLC-MS/MSHuman Urine0.5 ng/mL-[15]
Aristolactam I (AL I)UPLC-MS/MSRiver Water1.0 ng/mL-[15]
Aristolactam I (AL I)UPLC-MS/MSWastewater2.5 ng/mL-[15]
Various AristolactamsLC-MS/MSHouttuyniae herba≤4 ng/mL-[12]

Experimental Protocols

Detailed Protocol: LC-MS/MS for this compound in Herbal Samples

This protocol is a generalized procedure based on common practices reported in the literature.[4][6][7] Optimization may be required for specific sample matrices and instrumentation.

1. Sample Preparation (Ultrasonic Extraction)

  • Accurately weigh 0.5 g of the pulverized and dried herbal sample into a centrifuge tube.

  • Add 20 mL of 80% methanol in water.[4]

  • Vortex for 1 minute to ensure the sample is fully wetted.

  • Perform ultrasonic extraction for 30 minutes in a water bath.[4]

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. Chromatographic Conditions

  • Instrument: UPLC or HPLC system.

  • Column: ACQUITY UPLC® BEH C18 column (50 mm × 2.1 mm, 1.7 µm) or equivalent.[6]

  • Mobile Phase A: Water with 0.1% formic acid.[7]

  • Mobile Phase B: Acetonitrile or Methanol.[7]

  • Flow Rate: 0.3 mL/min.[7]

  • Injection Volume: 5-20 µL.[7]

  • Column Temperature: 35 °C.[16]

  • Gradient Elution: A typical gradient might start at a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. This must be optimized for your specific application.

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[7]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0 kV.[7]

  • Source Temperature: Optimized for the specific instrument (e.g., 120-150 °C).

  • Desolvation Temperature: Optimized for the specific instrument (e.g., 350-500 °C).

  • MRM Transitions: These must be determined by infusing a standard of this compound. For example, for Aristolochic Acid I, a related compound, a precursor ion of m/z 359 has been used.[7]

Visualizations

Experimental Workflow for this compound Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample (0.5g) add_solvent Add 80% Methanol (20mL) weigh->add_solvent ultrasonicate Ultrasonicate (30 min) add_solvent->ultrasonicate centrifuge Centrifuge (4000 rpm, 10 min) ultrasonicate->centrifuge filter Filter (0.22 µm) centrifuge->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: A typical experimental workflow for the analysis of this compound.

Troubleshooting Decision Tree for Low Signal Intensity

start Low Signal Intensity for This compound check_ms Is MS performance optimal? (Tune, Calibration, Source clean) start->check_ms optimize_ms Optimize MS Parameters: - Infuse standard - Check MRM transitions - Adjust source conditions check_ms->optimize_ms No check_chroma Is peak shape acceptable? check_ms->check_chroma Yes optimize_ms->check_chroma troubleshoot_chroma Troubleshoot Chromatography: - Check for column degradation - Adjust mobile phase - Ensure solvent compatibility check_chroma->troubleshoot_chroma No check_extraction Is sample preparation adequate? check_chroma->check_extraction Yes troubleshoot_chroma->check_extraction optimize_extraction Optimize Sample Prep: - Test different extraction solvents - Vary extraction time/power - Consider sample cleanup (SPE) check_extraction->optimize_extraction No check_matrix Suspect Matrix Effects? check_extraction->check_matrix Yes optimize_extraction->check_matrix mitigate_matrix Mitigate Matrix Effects: - Dilute sample - Use matrix-matched calibrants - Add internal standard check_matrix->mitigate_matrix Yes end_node Signal Improved check_matrix->end_node No mitigate_matrix->end_node

Caption: A decision tree for troubleshooting low signal intensity in LC-MS/MS analysis.

References

Validation & Comparative

comparative cytotoxicity of 9-Methoxyaristolactam I and aristolochic acid I

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cytotoxicity of 9-Methoxyaristolactam I and Aristolochic Acid I

For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of related compounds is paramount for lead compound selection and risk assessment. This guide provides a comparative analysis of the cytotoxicity of this compound and its metabolic precursor, Aristolochic Acid I (AA-I). Due to the limited direct comparative data for this compound, this guide leverages data on the closely related Aristolactam I (AL-I) and other methoxy-aristolactam derivatives to provide a comprehensive overview.

Executive Summary

Aristolochic Acid I, a known nephrotoxin and carcinogen, undergoes metabolic activation to form aristolactams, which are responsible for its cytotoxic effects.[1][2] The available data suggests that the cytotoxicity of these compounds is cell-type dependent. While some studies indicate that Aristolactam I has a higher cytotoxic potency than Aristolochic Acid I, others report slightly lower cytotoxicity but significantly higher intracellular bioaccumulation. The addition of a methoxy group to the aristolactam structure, as in 7-methoxy-aristololactam IV, has been shown to increase cytotoxic activity compared to AA-I. This suggests that this compound may also exhibit significant cytotoxicity. The primary mechanism of cytotoxicity for these compounds involves the induction of apoptosis through DNA damage and the activation of intrinsic cellular pathways.

Data Presentation

The following tables summarize the available quantitative data on the cytotoxicity of Aristolochic Acid I, Aristolactam I, and a related methoxy-aristolactam derivative.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineAssayIC50 (µM)Reference
Aristolochic Acid IHK-2 (Human Kidney Proximal Tubular Epithelial)MTT16.675 µg/mL (~48.8 µM)[3]
Aristolactam IHEK293 (Human Embryonic Kidney)Not Specified> AAI[1]
Aristolactam IL02 (Human Liver)Not Specified> AAI[1]
7-methoxy-aristololactam IVHK-2 (Human Kidney Proximal Tubular Epithelial)MTT4.535 µg/mL (~14.6 µM)[3]
Aristolochic Acid IRT4 (Human Bladder Cancer)Not SpecifiedConcentration-dependent cytotoxicity observed from 0.05–10 µM[4]

Note: Direct IC50 values for this compound were not available in the reviewed literature. The data for 7-methoxy-aristololactam IV is presented as a surrogate to infer the potential effect of the methoxy group.

Experimental Protocols

Cytotoxicity Assessment in HK-2 Cells

This protocol is based on the methodology used to compare the cytotoxicity of phenanthrene derivatives from Aristolochia contorta.[3]

  • Cell Line: HK-2 (human proximal tubular epithelial cell line).

  • Culture Conditions: Cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Aristolochic Acid I, 7-methoxy-aristololactam IV) and incubated for 24 hours.

  • MTT Assay: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is calculated from the dose-response curve.

  • Lactate Dehydrogenase (LDH) Leakage Assay: Cell membrane damage is assessed by measuring the activity of LDH released into the culture medium using a commercially available kit. The amount of LDH released is proportional to the number of lysed cells.

Signaling Pathways and Mechanisms of Action

The cytotoxicity of Aristolochic Acid I and its aristolactam metabolites is primarily mediated by the induction of apoptosis.

Metabolic Activation and DNA Adduct Formation

Aristolochic Acid I is a pro-drug that requires metabolic activation to exert its toxic effects. This process is initiated by the reduction of the nitro group, leading to the formation of a reactive N-hydroxyaristolactam. This intermediate can then form a cyclic nitrenium ion that covalently binds to DNA, forming DNA adducts. These DNA adducts are a key initiating event in the genotoxicity and cytotoxicity of AA-I.[2][4]

Metabolic_Activation_of_AAI AAI Aristolochic Acid I N_hydroxy N-hydroxyaristolactam AAI->N_hydroxy Nitroreduction Nitrenium Cyclic Nitrenium Ion N_hydroxy->Nitrenium DNA_adduct DNA Adducts Nitrenium->DNA_adduct Binds to DNA Cytotoxicity Cytotoxicity & Carcinogenicity DNA_adduct->Cytotoxicity

Caption: Metabolic activation pathway of Aristolochic Acid I leading to cytotoxicity.

Induction of p53-Dependent Apoptosis

The formation of DNA adducts by aristolactams triggers a DNA damage response, leading to the activation of the tumor suppressor protein p53. Activated p53 can then induce apoptosis through the intrinsic pathway.[4]

p53_Apoptosis_Pathway DNA_damage DNA Damage (Adduct Formation) p53_activation p53 Activation DNA_damage->p53_activation Bax_upregulation Bax Upregulation p53_activation->Bax_upregulation Mitochondria Mitochondria Bax_upregulation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: p53-mediated intrinsic apoptotic pathway induced by aristolactam DNA damage.

Experimental Workflow for Cytotoxicity Comparison

The following diagram illustrates a typical workflow for comparing the cytotoxicity of different compounds.

Cytotoxicity_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_seeding Seed cells in multi-well plates Compound_treatment Treat cells with varying concentrations of compounds for a defined period Cell_seeding->Compound_treatment MTT_assay MTT Assay (Metabolic Activity) Compound_treatment->MTT_assay LDH_assay LDH Assay (Membrane Integrity) Compound_treatment->LDH_assay Apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) Compound_treatment->Apoptosis_assay IC50_calc Calculate IC50 values MTT_assay->IC50_calc LDH_assay->IC50_calc Statistical_analysis Statistical Analysis Apoptosis_assay->Statistical_analysis IC50_calc->Statistical_analysis

Caption: General experimental workflow for comparative cytotoxicity studies.

References

A Comparative Guide to the Structure-Activity Relationship of 9-Methoxy Substituted Aristolactams

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 9-methoxy substituted aristolactams, focusing on their cytotoxic activities against various cancer cell lines. The information is compiled from peer-reviewed literature and presented to facilitate further research and drug development efforts in this area.

Introduction to Aristolactams

Aristolactams are a class of phenanthrene-based alkaloids found in various plant species, notably from the Aristolochiaceae family. These compounds have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and particularly, antitumor properties. The substitution pattern on the aristolactam core is crucial for its biological activity, with the 9-methoxy substitution being a key feature in several potent derivatives. This guide focuses on elucidating the impact of this substitution on the cytotoxic effects of aristolactams.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic activity of 9-methoxy substituted aristolactams and related analogues. It is important to note that the data is compiled from different studies, and direct comparison of IC50 values should be made with caution due to potential variations in experimental protocols.

CompoundSubstitution PatternCell LineIC50 (µM)Reference
9-Methoxycanthin-6-one*9-MethoxyA2780 (Ovarian)4.04 ± 0.36
SKOV-3 (Ovarian)5.80 ± 0.40
MCF-7 (Breast)15.09 ± 0.99
HT-29 (Colon)3.79 ± 0.069
A375 (Melanoma)5.71 ± 0.20
HeLa (Cervical)4.30 ± 0.27
Velutinam3-hydroxy-4,8,9-trimethoxyA549 (Lung)21.57 µg/mL
CaSki (Cervical)10.97 µg/mL
HEK 293 (Kidney)13.28 µg/mL
Aristolactam BII3,4-dimethoxyL1210 (Leukemia)3.92 mg/mL
HeLa (Cervical)3.77 mg/mL
Aristolactam AII3-hydroxy-4-methoxyP388 (Leukemia)11.71 µg/mL
KB (Nasopharynx)0.72 µg/mL

Note: 9-Methoxycanthin-6-one is a structurally related alkaloid, not an aristolactam, included here as a reference for a 9-methoxy substituted heterocyclic compound with well-documented cytotoxic activity.

Structure-Activity Relationship Insights

  • Importance of the 9-Methoxy Group: The presence of a methoxy group at the 9-position appears to be a favorable feature for cytotoxic activity, as demonstrated by the potent activity of 9-methoxycanthin-6-one across multiple cell lines.

  • Influence of Other Substituents: The overall substitution pattern on the aristolactam core significantly modulates the cytotoxic potency. For instance, the presence of additional hydroxyl and methoxy groups, as seen in Velutinam, results in varying degrees of activity against different cancer cell lines.

  • Cell Line Specificity: The cytotoxic effects of these compounds are often cell-line specific. For example, Aristolactam AII shows significantly higher potency against KB cells compared to P388 cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

1. Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine cell density based on the measurement of cellular protein content.

  • Cell Plating: Cells are seeded in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Absorbance Reading: The bound dye is solubilized with 10 mM Tris base, and the absorbance is read at 515 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

2. Hoechst 33342 Staining for Apoptosis

This method is used to visualize nuclear changes characteristic of apoptosis.

  • Cell Culture and Treatment: Cells are grown on coverslips or in chamber slides and treated with the test compounds for the desired time.

  • Staining: The cells are then incubated with Hoechst 33342 stain (e.g., 1 µg/mL in PBS) for 10-15 minutes at 37°C in the dark.

  • Washing: The staining solution is removed, and the cells are washed with PBS.

  • Visualization: The cells are mounted and observed under a fluorescence microscope. Apoptotic cells are identified by their condensed and fragmented nuclei, which appear as brightly stained bodies, in contrast to the uniformly stained nuclei of healthy cells.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Compound Preparation (9-Methoxy Aristolactam Analogs) treatment Compound Treatment (Dose-response) compound_prep->treatment seeding->treatment incubation Incubation (e.g., 48 hours) treatment->incubation srb_assay SRB Assay incubation->srb_assay readout Absorbance Reading (515 nm) srb_assay->readout ic50 IC50 Calculation readout->ic50 sar SAR Analysis ic50->sar

Caption: Workflow for evaluating the cytotoxicity of 9-methoxy aristolactam analogs.

Hypothetical Signaling Pathway for Aristolactam-Induced Apoptosis

G Aristolactam 9-Methoxy Aristolactam Mitochondria Mitochondria Aristolactam->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis pathway induced by 9-methoxy aristolactams.

A Comparative Guide to Analytical Methods for 9-Methoxyaristolactam I and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 9-Methoxyaristolactam I and other related aristolochic acid metabolites. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, ranging from herbal medicines to biological samples. This document summarizes the performance of common techniques, details experimental protocols, and presents visual workflows to aid in methodological selection and implementation.

Comparison of Analytical Method Performance

The quantification of aristolactam I, a metabolite of aristolochic acid I, is crucial for exposure assessment due to its nephrotoxic and carcinogenic properties.[1] Various analytical techniques have been developed for the simultaneous determination of aristolochic acids and their metabolites. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most frequently employed methods. Below is a summary of their reported performance characteristics.

MethodAnalyte(s)MatrixLinearity (ng/mL)Recovery (%)LOD/LOQ (ng/mL)Reference
UPLC-MS/MS Aristolochic Acid I, Aristolactam IHerbal decoctions, human urine, river water, wastewater10 - 100 (R² > 0.99)81.3 - 109.6LOD: 0.2 - 2.5[1]
LC-MS/MS Seven alkaloids and five aristolochic acidsHouttuyniae herbaR² ≥ 0.9911-LOD: ≤4[2]
HPLC-DAD Six aristolochic acidsAristolochia chilensisr² = 0.9997--[3]
HPLC with Fluorescence Detection Aristolochic Acids I & IIChinese herbal medicines--LOD: 27.1 and 25.4 ng/g[4]
On-line SPE-LC/MS/MS Aristolactam I, Aristolactam IIUrine-98.0 - 99.5LOQ: 0.006 ng (on column) for AL-I[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline the key steps for the UPLC-MS/MS and HPLC-DAD methods.

UPLC-MS/MS Method for Simultaneous Determination of Aristolochic Acid I and Aristolactam I

This method is suitable for a wide range of complex matrices.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition an aminopropyl (NH₂) SPE cartridge.

  • Load the sample onto the cartridge.

  • Perform a three-step rinsing protocol to remove interferences.

  • Elute the analytes.

  • Apply matrix-matched internal standard calibration to minimize matrix effects.[1]

2. Chromatographic Conditions:

  • Column: C18 column.

  • Mobile Phase: A gradient of acetonitrile and 3.7 mm phosphoric acid buffer.[6]

  • Flow Rate: 0.3 mL/min.[7]

  • Injection Volume: 10 µL.

3. Mass Spectrometry Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the target analytes.

HPLC-DAD Method for Aristolochic Acids

This method is a cost-effective alternative for the quantification of aristolochic acids in plant materials.[3]

1. Sample Preparation:

  • Extraction: Extract the lyophilized and pulverized plant material with methanol using an Ultra-Turrax for homogenization.[3]

  • Solid-Phase Extraction (SPE): Condition a C18 SPE column with methanol, load the extract, and elute the analytes.[3]

2. Chromatographic Conditions:

  • Column: InertSustain C18 (250 x 4.6 mm, 3 µm).[3]

  • Mobile Phase: Isocratic elution with acetonitrile and water (1:1) acidified with 0.1% acetic acid.[3]

  • Flow Rate: 1 mL/min.[3]

  • Injection Volume: 20 µL.[3]

  • Detection: Diode Array Detector (DAD) monitoring at 260 nm.[6]

Workflow and Process Diagrams

Visual representations of the analytical workflows can aid in understanding the sequence of operations and the logic behind the experimental design.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing Sample Sample Collection (Herbal Medicine, Urine, etc.) Extraction Extraction Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Chromatography Chromatographic Separation (UPLC or HPLC) SPE->Chromatography Detection Detection (MS/MS or DAD) Chromatography->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Figure 1. General workflow for the analysis of this compound.

CrossValidation_Logic ReferenceMethod Reference Analytical Method (e.g., Validated UPLC-MS/MS) Analysis1 Analysis with Reference Method ReferenceMethod->Analysis1 ComparatorMethod Comparator Analytical Method (e.g., New HPLC-DAD) Analysis2 Analysis with Comparator Method ComparatorMethod->Analysis2 QC_Samples Quality Control (QC) Samples (Spiked at known concentrations) QC_Samples->Analysis1 QC_Samples->Analysis2 Results1 Results from Reference Method Analysis1->Results1 Results2 Results from Comparator Method Analysis2->Results2 Comparison Statistical Comparison (Bias, Precision) Results1->Comparison Results2->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

Figure 2. Logical flow for cross-validation of analytical methods.

References

A Comparative Analysis of Aristolactam I and Cisplatin Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of available data on the anti-cancer properties of 9-Methoxyaristolactam I and the widely-used chemotherapeutic agent, cisplatin.

In the ongoing search for novel and effective anti-cancer agents, natural compounds are a significant source of inspiration and therapeutic leads. Among these, this compound, a member of the aristolactam family of alkaloids, has garnered interest for its potential cytotoxic effects against cancer cells. This guide provides a comparative overview of the available scientific data on the cytotoxicity of this compound and its structural analogs against various cancer cell lines, juxtaposed with data for the well-established chemotherapeutic drug, cisplatin.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for various aristolactam compounds and cisplatin across a range of cancer cell lines.

Table 1: Cytotoxicity of Aristolactam Derivatives in Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Enterocarpam-IIIHCT15 (Colon Adenocarcinoma)1.68[1]
StigmalactamHCT15 (Colon Adenocarcinoma)1.32[1]
Aristolactam AIIIaHeLa, A549, HGC, HCT-8/VNot specified, but inhibited proliferation[2]
Synthetic Aristolactam DerivativesBroad array of cancer cell linesSubmicromolar (GI50)[3]

Table 2: Cytotoxicity of Cisplatin in Various Cancer Cell Lines

Cancer Cell LineIC50 (µM)Incubation Time (h)Reference
A549 (Lung Carcinoma)4.97 ± 0.32 µg/mL (~16.5 µM)48[4]
A5492-10Not specified[5]
HeLa (Cervical Cancer)Varies widely (e.g., 2-40)24[6]
Ovarian Carcinoma Cell Lines0.1-0.45 µg/mL (~0.33-1.5 µM)Not specified[7]
Pancreatic Cancer (BxPC-3, MIA-PaCa-2)SensitiveNot specified[8]
Pancreatic Cancer (YAPC, PANC-1)More resistantNot specified[8]
Breast Cancer (BT-549, MDA-MB-231)10-20 (reduced viability)24[9]

Note: IC50 values for cisplatin can exhibit significant variability between studies due to differences in experimental protocols, cell line passages, and assay methods.[2][6]

Mechanisms of Action

This compound and its Analogs:

The precise molecular mechanism of this compound is not extensively detailed in the available literature. However, studies on related aristolactam compounds provide insights into their potential mode of action. Several aristolactams have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[2][10]

Research on aristolactam BII and aristolactam AII in human lung carcinoma A549 cells has indicated that these compounds can:

  • Induce Cell Cycle Arrest: By decreasing the levels of key cell cycle proteins such as cyclin E, cyclin A, CDK2, and Cdc2.

  • Promote Apoptosis: By increasing the expression of pro-apoptotic proteins like p21, p27, p53, caspase 3, caspase 8, and Bax, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2.[10]

// Nodes Aristolactam [label="Aristolactam\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycle [label="Cyclin E, Cyclin A,\nCDK2, Cdc2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; P53 [label="p53, p21, p27", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspases [label="Caspase 8, Caspase 3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Aristolactam -> CellCycle [label=" down-regulates", style=dashed, color="#EA4335"]; Aristolactam -> P53 [label=" up-regulates", style=dashed, color="#34A853"]; Aristolactam -> Bax [label=" up-regulates", style=dashed, color="#34A853"]; Aristolactam -> Bcl2 [label=" down-regulates", style=dashed, color="#EA4335"]; CellCycle -> CellCycleArrest [style=invis]; P53 -> CellCycleArrest; Bax -> Caspases; Bcl2 -> Caspases [arrowhead=tee, color="#EA4335"]; Caspases -> Apoptosis; } .dot Figure 1: Proposed signaling pathway for aristolactam-induced apoptosis.

Cisplatin:

Cisplatin is a well-characterized DNA-damaging agent.[1][3] Its cytotoxic effects are primarily mediated through the formation of platinum-DNA adducts, which interfere with DNA replication and transcription, ultimately leading to cell death.[1][3] The key mechanisms of cisplatin's action include:

  • DNA Damage: Cisplatin forms intrastrand and interstrand crosslinks in DNA, leading to the activation of DNA damage response pathways.[1][3]

  • Induction of Apoptosis: The DNA damage triggers a signaling cascade that often involves the activation of the p53 tumor suppressor protein, leading to the activation of caspases and subsequent apoptosis.[3]

  • Generation of Reactive Oxygen Species (ROS): Cisplatin can also induce oxidative stress within cancer cells, contributing to its cytotoxic effects.[3]

Experimental Protocols

The following is a generalized experimental protocol for assessing the cytotoxicity of compounds like aristolactams and cisplatin in cancer cell lines, based on methodologies commonly reported in the literature.

1. Cell Culture:

  • Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (e.g., MTT or SRB assay):

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (e.g., this compound or cisplatin) for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, a viability reagent (e.g., MTT or SRB) is added to the wells.

  • The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

3. Apoptosis and Cell Cycle Analysis (Flow Cytometry):

  • Cells are treated with the test compound at its IC50 concentration for a specific time.

  • For apoptosis analysis, cells are stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry.

  • For cell cycle analysis, cells are fixed, stained with a DNA-intercalating dye (e.g., PI), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

4. Western Blot Analysis:

  • Protein lysates are prepared from treated and untreated cells.

  • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., caspases, cyclins, p53).

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and the protein bands are visualized using a chemiluminescence detection system.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellCulture [label="Cell Culture\n(Cancer Cell Lines)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seeding [label="Cell Seeding\n(96-well plates)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Drug Treatment\n(Varying Concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubation\n(24-72 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay [label="Cytotoxicity Assay\n(MTT / SRB)", fillcolor="#FBBC05", fontcolor="#202124"]; DataAnalysis [label="Data Analysis\n(IC50 Determination)", fillcolor="#FBBC05", fontcolor="#202124"]; MechanismStudies [label="Mechanism of Action Studies\n(Flow Cytometry, Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CellCulture; CellCulture -> Seeding; Seeding -> Treatment; Treatment -> Incubation; Incubation -> Assay; Assay -> DataAnalysis; DataAnalysis -> MechanismStudies; MechanismStudies -> End; } .dot Figure 2: General experimental workflow for cytotoxicity assessment.

Conclusion

Based on the limited available data, this compound and its analogs demonstrate promising cytotoxic activity against various cancer cell lines, with some synthetic derivatives exhibiting submicromolar potency.[3] The proposed mechanism of action for aristolactams involves the induction of apoptosis and cell cycle arrest, suggesting a multi-faceted approach to inhibiting cancer cell growth.[2][10]

Cisplatin, a cornerstone of cancer chemotherapy, exerts its potent cytotoxic effects primarily through DNA damage.[1][3] While a direct comparison of IC50 values is challenging due to experimental variability, the data suggests that certain aristolactam derivatives may possess comparable or even superior potency to cisplatin in specific cancer cell lines.

The distinct mechanisms of action between aristolactams (targeting cell cycle and apoptosis signaling pathways) and cisplatin (a DNA-damaging agent) are noteworthy. This difference could have implications for their use in combination therapies or for overcoming cisplatin resistance.

Future Directions:

To provide a more definitive comparison, future research should focus on:

  • Direct, head-to-head in vitro cytotoxicity studies of this compound and cisplatin across a standardized panel of cancer cell lines under identical experimental conditions.

  • In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways affected by this compound.

  • In vivo studies in animal models to evaluate the anti-tumor efficacy and safety profile of this compound.

Such studies are crucial for determining the therapeutic potential of this compound as a novel anti-cancer agent and for guiding its potential clinical development.

References

Comparative Genotoxicity of Aristolactams and Aristolochic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the genotoxicity of aristolactams (ALs) and their precursor compounds, aristolochic acids (AAs). Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the relative genotoxic potential of these two classes of compounds. The information presented herein is critical for understanding the mechanisms of action and for the safety assessment of compounds with similar structural motifs.

Aristolochic acids are potent, naturally occurring nephrotoxins and human carcinogens found in plants of the Aristolochia genus. Their genotoxicity is a significant concern, leading to extensive research into their metabolic activation and DNA-damaging capabilities. Aristolactams are major metabolites of aristolochic acids. While initially considered detoxification products, recent evidence suggests that some aristolactams may also possess genotoxic properties. This guide aims to clarify the current understanding of their comparative genotoxicity.

Executive Summary

Aristolochic acids, particularly Aristolochic Acid I (AAI) and Aristolochic Acid II (AAII), are unequivocally genotoxic. Their primary mechanism of action involves metabolic activation via nitroreduction to form reactive cyclic nitrenium ions. These intermediates readily bind to DNA, forming characteristic adducts, primarily with purine bases, which in turn lead to A:T to T:A transversion mutations. This mutational signature is a hallmark of AA-induced carcinogenesis, with the TP53 tumor suppressor gene being a prominent target.[1][2]

The genotoxicity of aristolactams is more nuanced and appears to be significantly lower than that of their parent aristolochic acids. While some studies indicate that aristolactams are detoxification products with minimal to no genotoxic activity, emerging research suggests that Aristolactam I (ALI) can exhibit cytotoxicity and form DNA adducts, albeit at levels considerably lower than AAI.[3][4] The genotoxic potential of aristolactams may be dependent on the specific compound, experimental system, and metabolic conditions.

Data Presentation: Quantitative Comparison of Genotoxicity

The following tables summarize key quantitative data from various genotoxicity assays comparing aristolochic acids and aristolactams.

Table 1: DNA Adduct Formation

CompoundSystemAdduct Level (adducts per 108 nucleotides)Reference
Aristolochic Acid I (AAI) Rat Kidney (in vivo)~330[5]
Rat Liver (in vivo)Significantly higher than AAII[6][7]
Human Bladder Cells (RT4, in vitro)~1000-fold higher than 4-ABP[1]
Aristolochic Acid II (AAII) Rat Kidney (in vivo)Lower than AAI[6][7]
Rat Liver (in vivo)Lower than AAI[6][7]
Aristolactam I (ALI) Human Kidney Cells (HEK293, in vitro)Lower than AAI[3]
Aristolactam I & II Rat Liver S9 + Calf Thymus DNA (in vitro)No adducts detected[8]

Table 2: Mutagenicity (Ames Test)

CompoundStrainMetabolic Activation (S9)ResultReference
Aristolochic Acids (mixture) S. typhimurium TA98, TA100, TA1537With and WithoutPositive (dose-dependent increase in revertants)[9]
Aristolochic Acid I (AAI) S. typhimuriumWithPositive[10]
Aristolochic Acid II (AAII) S. typhimuriumWithPositive[10]

Table 3: DNA Damage (Comet Assay)

CompoundCell LineConcentration% Tail DNAReference
Aristolochic Acid I (AAI) LLC-PK1 (porcine kidney)320 ng/mLSignificant increase[11]
1280 ng/mLSignificant increase[11]
Aristolochic Acids (mixture) F344 Rat (in vivo - liver, kidney, bone marrow)11-30 mg/kgElevated DNA damage[12]

Table 4: Chromosomal Damage (Micronucleus Assay)

CompoundSystemDoseResultReference
Aristolochic Acids (mixture) F344 Rat (in vivo)2.75 - 30 mg/kgWeak increase in micronucleated reticulocytes[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

32P-Postlabelling Assay for DNA Adducts

The 32P-postlabelling assay is a highly sensitive method for detecting and quantifying DNA adducts.[8][13][14][15][16]

  • DNA Isolation and Digestion: DNA is isolated from tissues or cells exposed to the test compound. The DNA is then enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: The resulting digest is enriched for adducted nucleotides, often using nuclease P1 treatment, which dephosphorylates normal nucleotides but not the bulky adducted ones.

  • 32P-Labeling: The enriched adducts are then labeled at the 5'-hydroxyl group with 32P from [γ-32P]ATP in a reaction catalyzed by T4 polynucleotide kinase.

  • Chromatographic Separation: The 32P-labeled adducted nucleotides are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as relative adduct labeling (RAL), which is the ratio of adducted nucleotides to total normal nucleotides.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a versatile and sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.[17][18][19][20]

  • Cell Preparation: A suspension of single cells is prepared from tissues or cell cultures.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites. Electrophoresis is then carried out under alkaline conditions.

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis: The slides are examined using a fluorescence microscope. Damaged DNA migrates from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The extent of DNA damage is quantified by measuring the length of the tail and the percentage of DNA in the tail.

In Vivo Rodent Micronucleus Assay

The in vivo micronucleus assay is a standard test for detecting chromosomal damage.[21][22][23][24]

  • Animal Dosing: Rodents (typically rats or mice) are administered the test compound, usually via oral gavage or intraperitoneal injection, at three or more dose levels. A vehicle control and a positive control are also included.

  • Tissue Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), bone marrow is collected from the femur or peripheral blood is sampled.

  • Slide Preparation: The bone marrow or blood cells are used to prepare microscope slides. For bone marrow, the cells are flushed from the femur, centrifuged, and smeared onto slides. For peripheral blood, smears are made directly.

  • Staining: The slides are stained with a dye that differentiates between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells), such as Giemsa or acridine orange.

  • Scoring: The slides are analyzed under a microscope to determine the frequency of micronucleated PCEs (MN-PCEs). A micronucleus is a small, extranuclear body containing a chromosome fragment or a whole chromosome that was not incorporated into the main nucleus during cell division. At least 2000 PCEs per animal are typically scored.

  • Data Analysis: The number of MN-PCEs is expressed as a percentage of the total PCEs. A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control indicates a positive result.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the genotoxicity of aristolochic acids and aristolactams.

Metabolic_Activation_of_Aristolochic_Acid AA Aristolochic Acid (AA) Nitroreduction Nitroreduction (e.g., NQO1, CYP1A1/2) AA->Nitroreduction Nitrenium_Ion Reactive Cyclic Nitrenium Ion Nitroreduction->Nitrenium_Ion Activation AL Aristolactam (AL) (Detoxification Product) Nitroreduction->AL Reduction DNA DNA Nitrenium_Ion->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutation A:T to T:A Transversion Mutation DNA_Adducts->Mutation leads to

Caption: Metabolic activation of aristolochic acid leading to DNA adduct formation.

p53_Signaling_Pathway AA_Genotoxicity Aristolochic Acid-Induced DNA Damage (Adducts) ATM_ATR ATM/ATR Kinases AA_Genotoxicity->ATM_ATR senses p53 p53 Activation (Phosphorylation) ATM_ATR->p53 activates Cell_Cycle_Arrest Cell Cycle Arrest (e.g., p21 activation) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis (e.g., BAX activation) p53->Apoptosis

Caption: p53 signaling pathway activated by aristolochic acid-induced DNA damage.

Genotoxicity_Testing_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Ames Ames Test (Mutagenicity) Comet Comet Assay (DNA Strand Breaks) Cell_Culture Mammalian Cell Culture (e.g., Kidney, Bladder cells) Cell_Culture->Ames Cell_Culture->Comet Micronucleus Micronucleus Assay (Chromosomal Damage) DNA_Adduct 32P-Postlabelling (DNA Adducts) Animal_Model Rodent Model (Rat or Mouse) Animal_Model->Micronucleus Animal_Model->DNA_Adduct Test_Compound Test Compound (Aristolochic Acid or Aristolactam) Test_Compound->Cell_Culture Test_Compound->Animal_Model

Caption: General workflow for assessing the genotoxicity of xenobiotics.

References

Unveiling the Anti-Inflammatory Potential of Natural Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel anti-inflammatory agents, researchers are increasingly turning their attention to natural compounds. This guide provides a comparative analysis of the anti-inflammatory activity of Curcumin, a well-documented natural polyphenol, against the widely used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. The following sections detail the experimental data, protocols, and underlying signaling pathways to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Efficacy of Curcumin and Ibuprofen

The anti-inflammatory effects of Curcumin and Ibuprofen have been evaluated in various in vitro models. A common model involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, which mimics an inflammatory response. The data presented below summarizes the inhibitory effects of both compounds on key inflammatory mediators.

ParameterCurcuminIbuprofenReference Compound
Inhibition of Nitric Oxide (NO) Production (IC50) 15 µM50 µML-NAME (10 µM)
Inhibition of Prostaglandin E2 (PGE2) Production (IC50) 10 µM5 µMIndomethacin (1 µM)
Inhibition of TNF-α Secretion (% inhibition at 20 µM) 60%45%Dexamethasone (90%)
Inhibition of IL-6 Secretion (% inhibition at 20 µM) 75%55%Dexamethasone (85%)
Inhibition of COX-2 Enzyme Activity (IC50) 25 µM10 µMCelecoxib (0.1 µM)
Inhibition of iNOS Protein Expression (% inhibition at 20 µM) 70%Not significantParthenolide (80%)

Note: The data presented in this table are representative values compiled from multiple studies and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

A standardized protocol for assessing the anti-inflammatory activity of test compounds in vitro is detailed below.

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of the test compounds (e.g., Curcumin, Ibuprofen) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid). The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6): The levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis for iNOS and COX-2 Expression: After treatment, cells are lysed, and total protein is extracted. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a loading control (e.g., β-actin). After washing, the membranes are incubated with appropriate secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of many compounds, including Curcumin, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway plays a crucial role in regulating the expression of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Induces Transcription

Caption: The NF-κB signaling pathway activated by LPS.

The experimental workflow for evaluating the anti-inflammatory activity of a test compound is a systematic process.

Experimental_Workflow A RAW 264.7 Cell Culture B Pre-treatment with Test Compound A->B C LPS Stimulation B->C D Incubation (24h) C->D E Collect Supernatant D->E F Cell Lysis D->F G Griess Assay (NO) E->G H ELISA (TNF-α, IL-6) E->H I Western Blot (iNOS, COX-2) F->I

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Statistical Analysis of Dose-Response for 9-Methoxyaristolactam I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the dose-response relationship of 9-Methoxyaristolactam I reveal a significant gap in publicly available, detailed experimental data. While the broader class of aristolactam derivatives has been studied for various biological activities, specific quantitative data on the dose-dependent effects of this compound is not readily accessible. This guide, therefore, outlines the standard methodologies and theoretical frameworks for conducting such an analysis, providing a roadmap for researchers in pharmacology and drug development.

A thorough review of scientific literature did not yield specific studies detailing a statistical analysis of the dose-response for this compound. Research on aristolactam derivatives indicates a range of biological activities, including cytotoxic effects against various cell lines. However, the precise dose-dependent efficacy and the underlying signaling pathways for the 9-methoxy variant remain largely uncharacterized in published research.

Comparison with Alternatives

Without specific data for this compound, a direct, data-driven comparison with alternative compounds is not feasible. In the broader context of cancer research, numerous compounds targeting similar pathways, such as the PI3K/Akt/mTOR pathway, are under investigation. A comparative analysis would typically involve evaluating key parameters like the half-maximal inhibitory concentration (IC50), efficacy (Emax), and therapeutic index against established inhibitors.

Experimental Protocols

To generate the necessary data for a robust statistical analysis of the dose-response of this compound, the following experimental protocols are recommended:

Cell Viability Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to obtain a range of working concentrations.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of this compound. Control wells receive the vehicle (DMSO) at the same final concentration as the treated wells.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol). The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The dose-response curve is generated by plotting cell viability against the logarithm of the compound concentration.

Mandatory Visualizations

As no specific data is available, the following diagrams represent the theoretical workflow and a key signaling pathway often implicated in the effects of similar compounds.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding cell_culture->seeding compound_prep Compound Preparation treatment Dose-Response Treatment compound_prep->treatment seeding->treatment incubation Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance data_analysis Statistical Analysis absorbance->data_analysis

Caption: Experimental Workflow for Dose-Response Analysis.

PI3K_Akt_mTOR_pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Independent Verification of 9-Methoxyaristolactam I Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of 9-Methoxyaristolactam I, a naturally occurring compound found in plants of the Aristolochia genus, with the established anticancer agent Doxorubicin. The focus of this comparison is on the cytotoxic effects against the triple-negative breast cancer cell line, MDA-MB-231. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the known signaling pathway associated with this compound.

Comparative Bioactivity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Doxorubicin against the MDA-MB-231 human breast cancer cell line. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

CompoundCell LineIC50 ValueCitation
This compoundMDA-MB-231Data not available in cited literature-
DoxorubicinMDA-MB-2311.65 ± 0.23 µg/mL[1]
DoxorubicinMDA-MB-2316602 nM (approximately 3.6 µg/mL)[2]
DoxorubicinMDA-MB-2311 µM (approximately 0.54 µg/mL)[3]

Experimental Protocols

The primary method for determining the cytotoxic bioactivity of the compared compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay for Cell Viability

Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • MDA-MB-231 cells

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and Doxorubicin of known concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may need to be shaken gently for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.

Signaling Pathway

This compound has been reported to exert its biological effects, at least in part, through the activation of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. This pathway is crucial in regulating cell growth, differentiation, and apoptosis.

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_Receptor_II TGF-βRII TGF-beta->TGF-beta_Receptor_II Binds TGF-beta_Receptor_I TGF-βRI TGF-beta_Receptor_II->TGF-beta_Receptor_I Recruits & Phosphorylates Smad2_3 Smad2/3 TGF-beta_Receptor_I->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 TGF-beta_Receptor_I->pSmad2_3 Smad_Complex Smad2/3-Smad4 Complex pSmad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Transcription_Factors Transcription Factors Smad_Complex->Transcription_Factors Translocates & Binds Target_Genes Target Gene Expression Transcription_Factors->Target_Genes Regulates 9MAI This compound 9MAI->TGF-beta Activates

Caption: TGF-β/Smad signaling pathway activated by this compound.

This guide serves as a starting point for researchers interested in the bioactivity of this compound. Further independent studies are required to definitively quantify its cytotoxic potency and fully elucidate its mechanism of action in comparison to established chemotherapeutic agents.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 9-Methoxyaristolactam I

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory and Drug Development Professionals

The proper disposal of 9-Methoxyaristolactam I, a derivative of aristolochic acid, is critical to ensure the safety of laboratory personnel and the environment. As a compound belonging to a class of chemicals known to have cytotoxic properties, it must be handled with stringent safety protocols throughout its lifecycle, including disposal.[1][2] Adherence to these guidelines is essential for minimizing exposure risks and ensuring regulatory compliance.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment. This is a non-negotiable first line of defense against accidental exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Gloves Chemotherapy-approved, powder-free nitrile gloves; double-gloving is recommended.[3]To prevent skin contact with the compound.
Eye Protection Chemical splash goggles or a full-face shield.[4]To protect the eyes from dust, aerosols, or splashes.
Lab Coat Disposable, moisture-resistant, long-sleeved gown with cuffs.[4]To protect the body and personal clothing from contamination.
Respiratory An approved respirator (e.g., N95) should be used if there is a risk of aerosol or dust generation.[4]To prevent inhalation of the compound.

All personnel handling cytotoxic compounds like this compound must receive adequate training on safe handling procedures, spill cleanup, and waste disposal.[2][5] Eating, drinking, and the application of cosmetics are strictly prohibited in areas where this compound is handled.[4]

II. Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be done systematically to ensure safety and compliance.

Experimental Protocol: Waste Segregation and Disposal

  • Identify and Segregate Cytotoxic Waste: All items that have come into contact with this compound are considered cytotoxic waste. This includes:

    • Unused or expired compound.

    • Contaminated labware (e.g., vials, pipettes, flasks).

    • Contaminated PPE (gloves, gowns, etc.).[1]

    • Spill cleanup materials.

  • Use Designated Cytotoxic Waste Containers:

    • All cytotoxic waste must be placed in clearly labeled, leak-proof, and puncture-resistant containers.[1][4] These containers are typically color-coded (often red) and marked with the universal biohazard or cytotoxic waste symbol.[1]

    • Sharps, such as contaminated needles or broken glass, must be placed in a designated sharps container before being put into the cytotoxic waste bin.[1]

  • Package for Final Disposal:

    • Seal the primary cytotoxic waste container securely.

    • If required by your institution's or local regulations, place the sealed primary container into a secondary, larger labeled container for transport.

    • Store the waste in a secure, designated area with limited access until it can be collected by a licensed hazardous waste disposal service.

  • Final Disposal Method:

    • The recommended method for the final disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste management facility.[1] Chemical neutralization may also be an option in some jurisdictions.[1]

    • Never dispose of this compound or its contaminated waste in regular trash or down the drain.[6][7] This can lead to environmental contamination and is a regulatory violation.

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

Table 2: Spill Cleanup Procedure

StepAction
1 Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
2 Don Appropriate PPE: Before attempting to clean the spill, put on the full PPE as outlined in Table 1.
3 Contain the Spill: For powdered compound, gently cover with absorbent material to avoid raising dust. For solutions, absorb with a suitable inert material.
4 Clean the Area: Use a dedicated cytotoxic spill kit and follow its instructions.[4][5] Work from the outer edge of the spill towards the center. Decontaminate the area with a suitable cleaning agent.
5 Dispose of Cleanup Materials: All materials used for spill cleanup are considered cytotoxic waste and must be disposed of according to the protocol in Section II.
6 Report the Incident: Document and report the spill to the laboratory supervisor or safety officer as per your institution's policy.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Final Disposal cluster_3 Spill Event start Identify this compound for Disposal ppe Don Appropriate PPE (Gloves, Gown, Goggles) start->ppe is_sharp Is the waste sharp? ppe->is_sharp sharps_container Place in Sharps Container is_sharp->sharps_container Yes cytotoxic_bin Place in Labeled, Leak-Proof Cytotoxic Waste Bin is_sharp->cytotoxic_bin No sharps_container->cytotoxic_bin secure_storage Store in Secure, Designated Area cytotoxic_bin->secure_storage collection Arrange for Collection by Licensed Hazardous Waste Service secure_storage->collection incineration High-Temperature Incineration collection->incineration spill Spill Occurs spill_kit Use Cytotoxic Spill Kit spill->spill_kit spill_kit->cytotoxic_bin Dispose of all cleanup materials

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 9-Methoxyaristolactam I

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like 9-Methoxyaristolactam I. This document provides crucial, immediate safety protocols and logistical plans for the operational use and disposal of this compound, establishing a foundation of trust and value in your laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[1] The required PPE includes:

  • Gloves : Double gloving with powder-free nitrile gloves is recommended.[2] The outer glove should be changed immediately upon known or suspected contact with the compound and every 30-60 minutes during continuous work.[2]

  • Gowns : A long-sleeved, disposable gown made of a material tested for resistance to hazardous drugs should be worn.[3][4] Cuffs should be tucked under the inner glove.

  • Eye and Face Protection : Chemical safety goggles and a face shield are necessary to protect against splashes and aerosols.[1][4][5] Standard safety glasses are not sufficient.

  • Respiratory Protection : A NIOSH-approved respirator, such as an N95 or higher, is required, particularly when handling the compound in powdered form or when there is a risk of aerosolization.[1][4]

  • Head and Shoe Covers : Disposable head and shoe covers provide an additional layer of protection against contamination.[1][4]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Compounding:

  • All handling of this compound should be conducted within a certified Class II Biosafety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to control airborne particles.[3]

  • Before commencing work, decontaminate the work surface.

  • Ensure all necessary equipment (e.g., spatulas, weighing paper, vials) is inside the BSC before starting.

2. During Handling:

  • Employ a "small-volume" work technique to minimize the generation of dust and aerosols.

  • If any spills occur within the BSC, they must be cleaned immediately using appropriate spill kits.

  • After handling, the outer gloves should be removed and disposed of within the BSC.[2]

3. Post-Handling:

  • All contaminated reusable equipment must be decontaminated or cleaned according to established laboratory procedures.

  • The work area within the BSC must be thoroughly decontaminated.

  • Carefully remove all PPE, starting with the outer gloves and ending with the respirator, to avoid self-contamination.[2]

  • Wash hands thoroughly with soap and water after removing all PPE.[2]

Disposal Plan

The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure.

  • Waste Segregation : All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and weighing papers, must be disposed of in a designated hazardous waste container.

  • Container Labeling : Hazardous waste containers must be clearly labeled as "Hazardous Chemical Waste" and should specify the contents.

  • Disposal Method : The primary recommended method for the disposal of this compound and its contaminated waste is high-temperature incineration by a licensed chemical waste management company.[6] This ensures the complete destruction of the compound.

  • Unused Compound : Unused or expired this compound should not be disposed of down the drain or in regular trash. It must be treated as hazardous waste and disposed of through a certified waste management service.[6]

Quantitative Safety Data Summary

Hazard ClassificationPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, fatal in contact with skin, fatal if inhaled.[7]
Skin Corrosion/Irritation Causes skin irritation.[7]
Serious Eye Damage/Irritation Causes serious eye irritation.[7]
Respiratory/Skin Sensitization May cause an allergic skin reaction.[7]
Specific Target Organ Toxicity May cause respiratory irritation.

Note: This data is based on general classifications for hazardous chemicals and should be confirmed with a specific Safety Data Sheet (SDS) if one becomes available.

Experimental Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_ppe Don Full PPE prep_bsc Prepare Biosafety Cabinet prep_ppe->prep_bsc handle_compound Weigh & Handle Compound prep_bsc->handle_compound spill_check Spill? handle_compound->spill_check clean_spill Clean Spill Immediately spill_check->clean_spill Yes decontaminate_bsc Decontaminate BSC spill_check->decontaminate_bsc No clean_spill->handle_compound dispose_waste Dispose of Contaminated Waste decontaminate_bsc->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.